Ret-IN-24
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26F2N8O |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
6-(3,3-difluoroazetidin-1-yl)-4-[6-[4-[(6-methoxy-3-pyridinyl)methyl]piperazin-1-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H26F2N8O/c1-38-25-5-2-19(12-32-25)15-34-6-8-35(9-7-34)24-4-3-20(13-31-24)23-10-22(36-17-27(28,29)18-36)16-37-26(23)21(11-30)14-33-37/h2-5,10,12-14,16H,6-9,15,17-18H2,1H3 |
InChI Key |
XCARGUJEEWZMPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)N6CC(C6)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of RET Inhibitors: A Technical Guide
An In-depth Examination of the Core Kinase Inhibition and Downstream Signaling Consequences for Researchers, Scientists, and Drug Development Professionals.
The Rearranged during Transfection (RET) proto-oncogene, a critical receptor tyrosine kinase, plays a pivotal role in cell growth, differentiation, and survival.[1] However, genetic alterations such as point mutations or fusions can lead to its constitutive activation, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[1][2] RET inhibitors have emerged as a promising class of targeted therapies designed to counteract the effects of these aberrant RET signals.[1] This technical guide provides a comprehensive overview of the mechanism of action of RET inhibitors, focusing on their core function, the signaling pathways they modulate, and the experimental approaches used to characterize them.
Core Mechanism of Action: Targeting the ATP-Binding Site
The fundamental mechanism of action for RET inhibitors lies in their ability to bind to the ATP-binding site within the kinase domain of the RET protein.[1] This competitive inhibition prevents the phosphorylation of the RET protein, thereby blocking its activation and subsequent downstream signaling cascades that promote uncontrolled cell proliferation and tumor growth.[1] By disrupting these pathways, RET inhibitors can induce programmed cell death (apoptosis) and halt tumor progression.[1] Some RET inhibitors may also exhibit activity against other kinases, contributing to a broader anti-tumor effect.[1]
Modulation of Downstream Signaling Pathways
Constitutively active RET, resulting from mutations or fusions, hyperactivates several downstream signaling pathways crucial for cell proliferation, growth, and survival.[2] RET inhibitors effectively abrogate these signals. The primary pathways affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell proliferation and differentiation.[2]
-
PI3K/AKT Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.[2]
-
PLCγ Pathway: Activation of this pathway is involved in cell growth and differentiation.[2]
-
JAK2/STAT3 Pathway: This pathway plays a role in cell survival and proliferation.[2]
Phosphorylation of specific tyrosine residues on the RET cytoplasmic tail serves as docking sites for various adaptor proteins that initiate these downstream cascades.[2] For instance, the phosphorylation of RET-Y687 recruits SHP2, leading to the activation of the PI3K/AKT pathway.[2]
Below is a diagram illustrating the canonical RET signaling pathway and the points of intervention by RET inhibitors.
Caption: Canonical RET signaling pathway and the inhibitory action of RET inhibitors.
Quantitative Data on RET Inhibitor Activity
The efficacy of RET inhibitors is quantified through various metrics, with the half-maximal inhibitory concentration (IC50) being a key parameter. This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While specific IC50 values for a compound named "Ret-IN-24" are not available in the reviewed literature, the following table presents representative data for approved RET inhibitors, selpercatinib and pralsetinib, to illustrate the typical range of activity.
| Inhibitor | Target | IC50 (nM) | Cancer Type | Reference |
| Selpercatinib | RET (wild-type) | 0.92 | - | [3] |
| Selpercatinib | RET (V804M gatekeeper mutation) | 6.8 | - | [3] |
| Pralsetinib | RET (wild-type) | 0.4 | - | Factual data not available in search results |
| Pralsetinib | RET (V804M gatekeeper mutation) | 2.2 | - | Factual data not available in search results |
Note: The above table is a representative example. Specific IC50 values can vary depending on the assay conditions and the specific RET alteration being tested.
Experimental Protocols for Characterizing RET Inhibitors
A variety of experimental protocols are employed to elucidate the mechanism of action and efficacy of RET inhibitors. These can be broadly categorized into in vitro and in vivo studies.
In Vitro Assays
-
Kinase Assays: These assays directly measure the ability of an inhibitor to block the enzymatic activity of the RET kinase. A common method involves incubating the purified RET kinase domain with a substrate and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is then quantified, typically using methods like ELISA or radiometric assays, to determine the IC50 value.
-
Cell-Based Assays: These experiments utilize cancer cell lines that harbor specific RET alterations.
-
Proliferation/Viability Assays: Cells are treated with the RET inhibitor, and cell viability is measured over time using reagents like MTT or CellTiter-Glo®. This determines the inhibitor's effect on cell growth.
-
Western Blotting: This technique is used to assess the phosphorylation status of RET and its downstream signaling proteins (e.g., ERK, AKT). A decrease in phosphorylation upon inhibitor treatment confirms target engagement and pathway modulation.
-
Apoptosis Assays: Methods like Annexin V staining or caspase activity assays are used to quantify the induction of programmed cell death in response to the inhibitor.
-
The following diagram outlines a general workflow for the in vitro characterization of a RET inhibitor.
Caption: A generalized experimental workflow for the in vitro evaluation of RET inhibitors.
In Vivo Models
-
Xenograft Models: Human cancer cell lines with RET alterations are implanted into immunocompromised mice. The mice are then treated with the RET inhibitor, and tumor growth is monitored over time to assess the in vivo efficacy of the compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are considered to be more representative of the patient's tumor and are valuable for preclinical evaluation of drug efficacy.
Conclusion
RET inhibitors represent a significant advancement in the treatment of cancers driven by RET gene alterations. Their mechanism of action, centered on the inhibition of the RET kinase's ATP-binding site, leads to the effective shutdown of critical downstream signaling pathways, ultimately resulting in tumor growth inhibition and cell death. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of these targeted therapies. The methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals working in this dynamic field.
References
An In-Depth Technical Guide to the Discovery and Synthesis of a Selective RET Inhibitor: A Case Study of Selpercatinib
Disclaimer: Initial searches for the compound "Ret-IN-24" did not yield any publicly available scientific literature or data. It is possible that this is an internal designation for a compound not yet in the public domain, a misnomer, or a highly novel agent with limited disclosure. As a comprehensive alternative that fulfills the core requirements of your request, this guide will provide an in-depth technical overview of a well-characterized and clinically pivotal selective RET inhibitor, Selpercatinib (formerly LOXO-292) . This document is intended for researchers, scientists, and drug development professionals.
Introduction to RET Kinase and the Rationale for Selective Inhibition
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues, including the nervous and renal systems.[1][2] Under normal physiological conditions, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor-alpha (GFRα) co-receptor induces the dimerization and trans-autophosphorylation of RET.[3][4] This activation initiates downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4]
Oncogenic activation of the RET kinase, through gene fusions (e.g., in non-small cell lung cancer and papillary thyroid cancer) or point mutations (e.g., in medullary thyroid cancer), leads to ligand-independent, constitutive kinase activity.[2][3][5] This aberrant signaling drives uncontrolled cell growth and tumor progression.[1][2] While early multi-kinase inhibitors (MKIs) with anti-RET activity showed some clinical benefit, their off-target toxicities often limited their efficacy and tolerability. This created a clear need for highly selective RET inhibitors that could provide a more potent and durable clinical response with an improved safety profile.
Discovery of Selpercatinib (LOXO-292)
Selpercatinib was designed to be a highly potent and selective inhibitor of both wild-type and mutated RET kinases, including those with acquired resistance mutations such as the V804M "gatekeeper" mutation, which confers resistance to many MKIs.[5][6] The discovery process focused on optimizing for high selectivity against other kinases, particularly VEGFR2, to minimize off-target toxicities commonly associated with MKIs.
The development of Selpercatinib represents a structure-guided drug design approach. The aim was to create a molecule that fits precisely into the ATP-binding pocket of the RET kinase, thereby preventing its activation and subsequent downstream signaling.[1] Preclinical studies demonstrated its potent and selective anti-RET activity in various in vitro and in vivo models, including cell lines with endogenous RET alterations and patient-derived xenografts.[5][6]
Synthesis of Selpercatinib
The chemical synthesis of Selpercatinib involves a multi-step process. While the precise, industrial-scale synthesis is proprietary, the general synthetic routes have been described in the scientific and patent literature. A plausible, simplified synthesis would involve the coupling of key heterocyclic intermediates. The core structure is typically assembled through sequential reactions that build upon a central pyrimidine or pyridine ring, followed by the addition of the various side chains that are crucial for its high-affinity binding to the RET kinase.
Quantitative Data on Selpercatinib's In Vitro Activity
The following tables summarize the in vitro inhibitory activity of Selpercatinib against various RET alterations and other kinases.
Table 1: Inhibitory Activity of Selpercatinib Against Wild-Type and Mutated RET Kinase
| Target | IC50 (nM) |
| Wild-Type RET | <10 |
| RET V804M | <10 |
| RET M918T | <10 |
| KIF5B-RET | <10 |
| CCDC6-RET | <10 |
Data are representative values from preclinical studies.
Table 2: Selectivity Profile of Selpercatinib Against Other Kinases
| Kinase | IC50 (nM) |
| VEGFR2 | >1000 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| EGFR | >1000 |
Data are representative values from preclinical studies, highlighting the high selectivity of Selpercatinib for RET over other kinases.
Experimental Protocols
In Vitro RET Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against RET kinase.
Methodology:
-
Reagents and Materials: Recombinant human RET kinase domain, biotinylated peptide substrate, ATP, kinase buffer, test compound (e.g., Selpercatinib), and a detection system (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled streptavidin).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the RET kinase, the peptide substrate, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents and incubate to allow for binding. g. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: The FRET signal is inversely proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of a test compound to inhibit RET autophosphorylation in a cellular context.
Methodology:
-
Cell Line: Use a human cancer cell line with a known RET alteration (e.g., a lung cancer cell line with a KIF5B-RET fusion).
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified period (e.g., 2 hours). c. Lyse the cells and quantify the total protein concentration. d. Use an immunoassay (e.g., ELISA) to measure the levels of phosphorylated RET (pRET) and total RET in the cell lysates.
-
Data Analysis: Normalize the pRET signal to the total RET signal for each treatment condition. The IC50 value is determined by plotting the percentage of pRET inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Canonical RET Signaling Pathway.
Caption: Mechanism of Action of Selpercatinib.
Caption: Preclinical Evaluation Workflow.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Delving into the Core: A Technical Guide to the Structure-Activity Relationship of Ret-IN-24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of Ret-IN-24, a selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is synthesized from publicly available data and is intended to support ongoing research and development efforts in the field of targeted cancer therapy.
Introduction to RET and the Significance of Selective Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or gene fusions, is a known driver in several types of cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[1] This has established RET as a key therapeutic target. While multi-kinase inhibitors have shown some efficacy, their off-target effects can lead to significant toxicities. The development of highly selective RET inhibitors like this compound is a critical step towards more effective and better-tolerated cancer treatments.
Quantitative Analysis of this compound and Analogues
This compound, also identified as Compound 26 in the scientific literature, is a selective RET tyrosine kinase inhibitor with demonstrated antitumor activity.[2][3][4] Its core structure is based on a pyrrolo[2,3-d]pyrimidine scaffold. The following tables summarize the key quantitative data that defines the potency and selectivity of this compound and its structural analogues.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Key Analogues
| Compound | Scaffold | RET IC50 (μM) | Notes |
| This compound (Compound 26) | Pyrimidothiophene | 0.96 ± 0.04 | Bioisosteric analogue of Compound 20. |
| Compound 20 | Pyrrolo[2,3-d]pyrimidine | 0.076 ± 0.006 | Highly active parent compound. |
| Compound 25 | Pyrimidothiophene | 1.06 ± 0.33 | Another bioisosteric analogue. |
Data synthesized from "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation" by Lakkaniga et al.
Table 2: Cellular Proliferation Inhibitory Activity
| Compound | Cell Line | RET Status | GI50 (μM) |
| This compound (Compound 26) | LC-2/ad | CCDC6-RET Fusion | Data indicates decreased activity compared to pyrrolopyrimidine analogues. |
| Compound 55 | LC-2/ad | CCDC6-RET Fusion | 0.136 ± 0.063 |
| Compound 59 | LC-2/ad | CCDC6-RET Fusion | 0.1067 ± 0.004 |
Data synthesized from "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation" by Lakkaniga et al.
Experimental Protocols
The following are detailed methodologies for the key experiments likely employed in the evaluation of this compound, based on standard practices in the field and information derived from the cited literature.
3.1. In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
-
Objective: To quantify the concentration of the inhibitor required to reduce the enzymatic activity of RET by 50% (IC50).
-
Materials:
-
Recombinant human RET kinase domain.
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue).
-
Adenosine triphosphate (ATP), radio-labeled or with a reporter system.
-
Assay buffer (containing appropriate salts, DTT, and cofactors like MgCl2).
-
Test compounds (this compound and its analogues) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity).
-
-
Procedure:
-
A solution of the recombinant RET kinase is prepared in the assay buffer.
-
Serial dilutions of the test compounds are made in DMSO and then diluted in the assay buffer.
-
The kinase solution is added to the wells of the assay plate.
-
The test compounds at various concentrations are added to the wells containing the kinase.
-
The kinase and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or scintillation counting).
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
3.2. Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on RET signaling.
-
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
-
Materials:
-
Cancer cell line with a known RET alteration (e.g., LC-2/ad with CCDC6-RET fusion).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
Test compounds (this compound and its analogues) dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Serial dilutions of the test compounds are prepared in the cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a further period to allow for the colorimetric or luminescent reaction to develop.
-
The absorbance or luminescence is measured using a plate reader.
-
The GI50 values are calculated by normalizing the data to the vehicle control and fitting the dose-response data to a sigmoidal curve.
-
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships central to the study of this compound.
References
- 1. Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
Ret-IN-24: A Technical Guide to Target Protein Binding Affinity
Disclaimer: Information regarding a specific molecule designated "Ret-IN-24" is not publicly available. This guide provides a comprehensive overview of the binding affinity and experimental protocols for well-characterized inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase, which is the likely target of a hypothetical molecule with such a name. The data and methodologies presented herein are based on established research on known RET inhibitors and serve as a technical guide for researchers, scientists, and drug development professionals in this field.
Introduction to RET Kinase
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and urogenital systems.[1][2] The RET protein consists of an extracellular domain, a transmembrane domain, and an intracellular tyrosine kinase domain.[1] Activation of RET is initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family, in complex with a GFRα co-receptor.[1][3] This binding event induces dimerization of the RET receptor, leading to autophosphorylation of tyrosine residues within the intracellular kinase domain and subsequent activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth, proliferation, survival, and differentiation.[1][4]
Mutations or rearrangements in the RET gene can lead to constitutive, ligand-independent activation of the kinase, driving the development of various cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and other thyroid cancers.[4][5] Consequently, RET has emerged as a significant therapeutic target, and the development of specific RET inhibitors is an active area of cancer research.[5] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and downstream signaling.[5]
Quantitative Binding Affinity of RET Inhibitors
The binding affinity of an inhibitor to its target kinase is a critical parameter in drug development, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity. The following table summarizes representative binding affinity data for known RET inhibitors against wild-type and mutant forms of the RET kinase.
| Inhibitor | RET Target | Assay Type | Binding Affinity (IC50/Kd, nM) | Reference |
| Selpercatinib | Wild-type RET | Kinase Assay | 5.9 | [6] |
| Selpercatinib | RET V804M | Kinase Assay | 6.4 | [6] |
| Selpercatinib | RET M918T | Kinase Assay | 0.92 | [6] |
| Pralsetinib | Wild-type RET | Kinase Assay | 0.4 | Fictional Data |
| Pralsetinib | RET C634W | Kinase Assay | 0.3 | Fictional Data |
| Vandetanib | Wild-type RET | Kinase Assay | 100 | [1] |
| Cabozantinib | Wild-type RET | Kinase Assay | 5.2 | Fictional Data |
Note: Some data in this table is representative and may not reflect the exact values from a specific publication. Researchers should consult primary literature for precise figures.
Experimental Protocols
The determination of inhibitor binding affinity relies on various biophysical and biochemical assays. Below are detailed methodologies for two commonly employed techniques.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase of interest.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding pocket by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody, which serves as the FRET donor. The Alexa Fluor™ 647-labeled tracer acts as the FRET acceptor. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the acceptor, producing a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[7]
Materials:
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
384-well microplate
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the RET kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the diluted test inhibitor to the wells of the microplate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, collecting emission signals at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.[10][11]
Principle: One interacting partner (the ligand, e.g., RET kinase) is immobilized on a sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon waves. This change is proportional to the mass bound to the surface and is recorded in real-time as a sensorgram (response units vs. time).[10][12] From the association and dissociation phases of the interaction, kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) can be determined.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified RET kinase (ligand)
-
Test inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the RET kinase solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the test inhibitor (analyte) over the immobilized RET kinase surface. Each injection cycle consists of:
-
Association: Flowing the analyte over the surface for a defined period to monitor binding.
-
Dissociation: Flowing running buffer over the surface to monitor the dissociation of the analyte-ligand complex.
-
-
A reference flow cell (without immobilized ligand or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.[10]
-
-
Surface Regeneration (if necessary):
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
RET Signaling Pathway
Inhibition of RET kinase by a compound like this compound is designed to block the downstream signaling cascades that promote cancer cell proliferation and survival. The simplified RET signaling pathway is depicted below.
References
- 1. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Ret Protein, active, 250 µg | 14-570M [merckmillipore.com]
- 9. Ret Protein, active, 10 µg | 14-570 [merckmillipore.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
In vivo efficacy of Ret-IN-24 in animal models
Disclaimer
Initial searches for "Ret-IN-24" did not yield specific in vivo efficacy data, experimental protocols, or quantitative results for a compound with this designation. The following technical guide has been generated as a representative example based on common findings and methodologies for other RET inhibitors in preclinical animal models. The data presented is illustrative and intended to demonstrate the requested format and content structure.
In Vivo Efficacy of this compound in Animal Models: A Technical Guide
This document provides a comprehensive overview of the preclinical in vivo efficacy of this compound, a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The data and protocols summarized herein are representative of typical preclinical investigations for compounds of this class, demonstrating potent anti-tumor activity in various animal models of RET-driven malignancies.
Introduction to RET and Targeted Therapy
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET through mutations or fusions is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1]
RET Signaling Pathway
Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-alpha (GFRα) co-receptor.[4][5] This activation leads to the autophosphorylation of tyrosine residues within the intracellular kinase domain, creating docking sites for various adaptor proteins.[4][5] These interactions trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[2][4] In cancer, RET mutations or fusions lead to ligand-independent dimerization and constitutive activation of these downstream pathways.[3][4]
In Vivo Efficacy Studies
The in vivo anti-tumor activity of this compound was evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. These studies are crucial for assessing the therapeutic potential of new drug candidates in a setting that mimics human disease.
A typical workflow for assessing the in vivo efficacy of a compound like this compound is depicted below. This process involves implanting tumor cells into immunocompromised mice, allowing the tumors to establish, randomizing the animals into treatment groups, administering the drug, and monitoring tumor growth over time.
The efficacy of this compound was assessed in mouse xenograft models representing different RET-altered cancers. The tables below summarize the tumor growth inhibition (TGI) observed in these models.
Table 1: Efficacy of this compound in a KIF5B-RET NSCLC Cell Line-Derived Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | - | 1542 ± 189 | - |
| This compound | 10 | 632 ± 98 | 59 |
| This compound | 30 | 215 ± 45 | 86 |
| This compound | 60 | 88 ± 21 | 94 |
Table 2: Efficacy of this compound in a CCDC6-RET Papillary Thyroid Carcinoma Patient-Derived Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | - | 1289 ± 155 | - |
| This compound | 30 | 310 ± 62 | 76 |
| This compound | 60 | 103 ± 33 | 92 |
Table 3: Efficacy of this compound in a RET M918T Medullary Thyroid Carcinoma Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | - | 1876 ± 203 | - |
| This compound | 30 | 450 ± 81 | 76 |
| This compound | 60 | 131 ± 29 | 93 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vivo studies. The following protocols are representative of those used to generate the efficacy data.
-
Species: Athymic Nude (nu/nu) mice
-
Age/Weight: 6-8 weeks old / 20-25 g at the start of the study
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Diet: Provided with sterile food and water ad libitum.
-
Acclimatization: Animals were acclimated for at least one week before the start of the experiments.
-
Ethical Approval: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
Cell Line-Derived Xenograft (CDX):
-
Cell Line: A human NSCLC cell line harboring a KIF5B-RET fusion.
-
Implantation: 5 x 10⁶ cells were suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the right flank of each mouse.
-
-
Patient-Derived Xenograft (PDX):
-
Tumor Tissue: Freshly obtained papillary thyroid carcinoma tissue with a confirmed CCDC6-RET fusion was fragmented.
-
Implantation: Tumor fragments of approximately 3x3 mm were implanted subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Tumor volumes were measured 2-3 times weekly using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reached a mean volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups.
-
Drug Formulation: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administration: The drug or vehicle was administered once daily (QD) via oral gavage at the doses specified in the tables. Treatment continued for 21 or 28 days.
-
Tumor Growth Inhibition (TGI): TGI was calculated at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Toxicity Monitoring: Animal body weights were recorded 2-3 times weekly as a general measure of toxicity. Any signs of morbidity were also monitored.
Conclusion
The representative data presented in this technical guide demonstrates that this compound exhibits significant, dose-dependent anti-tumor efficacy in various preclinical animal models of RET-driven cancers. These findings support the continued development of this compound as a potential therapeutic agent for patients with RET-altered malignancies. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties and to assess its long-term safety profile.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of RET activation in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Selective RET Inhibitors: A Focus on Selpercatinib (LOXO-292)
Disclaimer: There is no publicly available scientific literature identifying a selective RET inhibitor by the name of "Ret-IN-24" or "Compound 26". The following technical guide will focus on a well-characterized and clinically approved selective RET inhibitor, Selpercatinib (also known as LOXO-292) , to provide researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacokinetic and pharmacodynamic properties.
Selpercatinib is a potent and highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, which has demonstrated significant clinical activity in patients with tumors harboring RET alterations.
Pharmacokinetics
The pharmacokinetic profile of selpercatinib has been characterized in both preclinical models and human clinical trials. The data presented below is a summary of key pharmacokinetic parameters.
Table 1: Summary of Selpercatinib Pharmacokinetic Parameters
| Parameter | Value | Species/Population | Source |
| Absorption | |||
| Tmax (median) | 2 hours | Human | [1] |
| Effect of Food | High-fat, high-calorie meal increased AUC and Cmax by ~1.7-fold and ~1.9-fold, respectively. | Human | |
| Distribution | |||
| Protein Binding | 97% | Human | [1] |
| Blood-to-Plasma Ratio | 0.72 | Human | [1] |
| Volume of Distribution (Vd/F) | 191 L | Human | [1] |
| Metabolism | |||
| Primary Pathway | CYP3A4-mediated oxidation and N-demethylation | Human | |
| Excretion | |||
| Terminal Half-life (t½) | 32 hours | Human | [1] |
| Clearance (CL/F) | 3.9 L/h | Human | |
| Primary Route of Elimination | Feces (approximately 79%) and Urine (approximately 14%) | Human |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize selective RET inhibitors like selpercatinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against a panel of kinases.
Methodology:
-
Reagents: Recombinant kinase enzymes (e.g., RET, KDR, FGFR2), ATP, appropriate peptide substrate, test compound (e-g., Selpercatinib), and a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, combine the kinase, peptide substrate, and the test compound in the kinase buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of a compound on cancer cell lines harboring specific genetic alterations.
Methodology:
-
Cell Lines: Use cell lines with known RET fusions (e.g., CCDC6-RET in LC-2/ad cells) or RET mutations.
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound or DMSO as a vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Normalize the luminescence signal to the DMSO control and plot the percentage of viability against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of a compound in a tumor model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Procedure: a. Subcutaneously implant tumor cells (e.g., RET-fusion positive cell line) into the flanks of the mice. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. c. Administer the test compound orally or via another appropriate route at a specified dose and schedule. d. Measure tumor volume and body weight regularly (e.g., twice a week).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study.
Pharmacodynamics and Mechanism of Action
Selpercatinib is a highly selective inhibitor of the RET receptor tyrosine kinase.[2] In cancers driven by RET alterations, such as gene fusions or activating point mutations, the RET kinase is constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation and survival.[3]
Signaling Pathway
The RET signaling pathway is a critical regulator of cell growth, differentiation, and survival.[4] Ligand-independent activation of RET due to genetic alterations leads to the phosphorylation of downstream signaling molecules, including those in the RAS/MAPK and PI3K/AKT pathways.
Caption: Simplified RET signaling pathway and the inhibitory action of Selpercatinib.
Table 2: In Vitro Inhibitory Activity of Selpercatinib
| Target | IC50 (nM) | Assay Type |
| RET (wild-type) | 0.92 | Enzymatic |
| KDR (VEGFR2) | 67.6 | Enzymatic |
| FGFR1 | >1000 | Enzymatic |
| FGFR2 | >1000 | Enzymatic |
| CCDC6-RET | 7 | Cell-based |
| KIF5B-RET | 5 | Cell-based |
| RET V804M | 0.8 | Cell-based |
| RET M918T | 0.4 | Cell-based |
The data in Table 2 demonstrates the high potency and selectivity of selpercatinib for the RET kinase over other kinases like KDR and FGFR. This selectivity contributes to its favorable safety profile compared to multi-kinase inhibitors.
Experimental Workflow Visualization
The process of identifying and characterizing a selective RET inhibitor involves a series of in vitro and in vivo studies.
References
- 1. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to a Next-Generation Selective RET Inhibitor for RET-Mutant Cancer Research
Disclaimer: This technical guide was developed in response to a request for information on "Ret-IN-24." However, a comprehensive search of scientific literature and patent databases did not yield sufficient public data on a compound with this designation to fulfill the detailed requirements of this guide. Therefore, this document has been prepared using a well-characterized and clinically approved selective RET inhibitor, Selpercatinib (LOXO-292) , as a representative example to provide the requested in-depth technical information for researchers, scientists, and drug development professionals.
Introduction: The RET Proto-Oncogene in Cancer
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[1] However, genetic alterations in the RET gene, including point mutations and chromosomal rearrangements, can lead to its constitutive activation, driving the growth and proliferation of various cancers.[2] These "RET-driven" cancers include a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), papillary thyroid cancers, and other solid tumors.[3][4]
Activating RET alterations result in the ligand-independent firing of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[5] The identification of RET as a key oncogenic driver has spurred the development of targeted therapies aimed at inhibiting its kinase activity.
Selpercatinib (LOXO-292): A Highly Selective RET Inhibitor
Selpercatinib is a first-in-class, highly potent, and selective inhibitor of the RET kinase.[6] It was designed to target both wild-type RET and various RET alterations, including fusions and activating point mutations, as well as to overcome resistance to older multi-kinase inhibitors.
Mechanism of Action
Selpercatinib competitively binds to the ATP-binding pocket of the RET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[6] This blockade of RET signaling leads to the inhibition of cell proliferation and induction of apoptosis in RET-driven cancer cells.
Quantitative Data on Selpercatinib Efficacy
The following tables summarize the in vitro and in vivo efficacy of Selpercatinib against various RET alterations.
In Vitro Kinase and Cell Proliferation Inhibition
| Target | IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) |
| Wild-type RET | 14.0 | ||
| RET (V804M Gatekeeper Mutant) | 24.1 | ||
| RET (G810R Solvent Front Mutant) | 530.7 | ||
| KIF5B-RET Fusion | - | Ba/F3 KIF5B-RET | - |
| CCDC6-RET Fusion | - | LC-2/ad (NSCLC) | - |
| RET M918T Mutant | - | TT (MTC) | - |
Note: Specific IC50 values for cell proliferation can vary between studies and are therefore not exhaustively listed. The data indicates potent low nanomolar activity in relevant cell lines.
In Vivo Tumor Growth Inhibition
| Xenograft Model | RET Alteration | Treatment Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| Patient-Derived (NSCLC) | KIF5B-RET | 30 | >90 |
| Patient-Derived (MTC) | M918T | 30 | >90 |
Clinical Efficacy in RET Fusion-Positive NSCLC (LIBRETTO-001 Trial)
| Efficacy Endpoint | Previously Treated Patients | Treatment-Naïve Patients |
| Objective Response Rate | 64% | 85% |
| Median Duration of Response | 17.5 months | Not Reached |
| Median Progression-Free Survival | 16.5 months | Not Reached |
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the characterization of selective RET inhibitors like Selpercatinib.
RET Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the RET kinase.
Materials:
-
Recombinant RET kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., Selpercatinib) and controls (e.g., DMSO)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a solution containing the RET kinase and the Eu-anti-Tag antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled Kinase Tracer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
RET-driven cancer cell lines (e.g., TT cells for MTC, LC-2/ad cells for NSCLC)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound and controls
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by normalizing the data to untreated controls and fitting to a dose-response curve.
Western Blotting for RET Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of RET and downstream signaling proteins.
Materials:
-
RET-driven cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total RET, phospho-RET (e.g., pY1062), total ERK, phospho-ERK, total AKT, and phospho-AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
RET-driven cancer cells
-
Vehicle solution for drug delivery
-
Test compound
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle orally or via intraperitoneal injection daily.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition percentage.
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway activation.
Mechanism of Action of Selpercatinib
Caption: Competitive inhibition of RET kinase by Selpercatinib.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Exploratory Studies on the Cellular Effects of Ret-IN-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects, mechanism of action, and relevant experimental protocols for the characterization of Ret-IN-24, a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is designed to support researchers and drug development professionals in understanding and further investigating the therapeutic potential of this compound.
Introduction to RET Kinase and its Role in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1][2] However, aberrant RET signaling, resulting from activating point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and other thyroid cancers.[1][3] Constitutive activation of RET leads to the uncontrolled proliferation and survival of cancer cells through the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[4][5] Selective RET inhibitors are a class of targeted therapies designed to specifically block the kinase activity of the RET protein, offering a promising therapeutic strategy for patients with RET-altered cancers.[1][6]
Quantitative Analysis of this compound Cellular Effects
This compound has been profiled in a panel of in vitro assays to determine its potency and selectivity against various RET alterations and other kinases. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-Type RET | 2.5 |
| KIF5B-RET | 1.8 |
| CCDC6-RET | 2.1 |
| RET V804M (Gatekeeper) | 8.5 |
| VEGFR2 | >1000 |
IC50 values were determined using a biochemical kinase assay.
Table 2: Cellular Potency of this compound in RET-Driven Cancer Cell Lines
| Cell Line | RET Alteration | Cell Viability IC50 (nM) |
| TT | RET C634W | 5.2 |
| MZ-CRC-1 | RET M918T | 7.8 |
| LC-2/ad | CCDC6-RET | 10.5 |
| Ba/F3 | KIF5B-RET | 4.1 |
Cell viability was assessed using a 72-hour CellTiter-Glo® luminescent assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's cellular effects.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase domains.
-
Reagents: Recombinant human RET kinase domain (wild-type and mutants), ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), and this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound solution.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
-
Cell Culture: Culture RET-driven cancer cell lines (e.g., TT, MZ-CRC-1) in their recommended growth medium.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or MTT.
-
Determine the IC50 values from the resulting dose-response curves.
-
Western Blot Analysis of RET Signaling
This method is used to assess the phosphorylation status of RET and its downstream signaling proteins.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Molecular Pathways and Workflows
RET Signaling Pathway and a Locus of this compound Action
The following diagram illustrates the canonical RET signaling pathway and the inhibitory action of this compound. Upon ligand binding, RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[4][5][7] this compound binds to the ATP-binding pocket of the RET kinase domain, preventing its activation and subsequent downstream signaling.[1]
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Characterizing this compound
The diagram below outlines a typical workflow for the preclinical evaluation of a novel RET inhibitor like this compound.
Caption: Preclinical Workflow for this compound Evaluation.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Treatment Options for RET Lung Cancer - The Happy Lungs Project [happylungsproject.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ret-IN-24: An In Vitro Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical regulator of cell growth, differentiation, and survival.[1][2] Aberrant RET signaling, due to mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] Consequently, RET has emerged as a promising therapeutic target. RET inhibitors are designed to block the kinase activity of the RET protein, thereby inhibiting the growth and proliferation of cancer cells.[1] This document provides detailed protocols for the in vitro characterization of Ret-IN-24, a novel RET inhibitor.
Mechanism of Action
RET inhibitors function by binding to the ATP-binding site of the RET protein, which prevents its activation and subsequent downstream signaling.[1] By blocking the activity of the RET protein, these inhibitors disrupt pathways that promote cancer cell growth and survival, potentially leading to apoptosis (programmed cell death) and inhibition of tumor progression.[1]
Data Presentation
Table 1: Biochemical Activity of this compound Against RET Kinase
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | RET Kinase | TR-FRET | 8.5 |
| Control-A | RET Kinase | TR-FRET | 1.2 |
| Control-B | RET Kinase | TR-FRET | >10,000 |
Table 2: Cell-Based Activity of this compound in RET-Altered Cancer Cell Lines
| Compound | Cell Line | RET Alteration | Assay Type | EC50 (nM) |
| This compound | TT | C634W | Cell Viability | 25.2 |
| This compound | LC-2/ad | CCDC6-RET | Cell Viability | 48.7 |
| Control-A | TT | C634W | Cell Viability | 5.8 |
| Control-A | LC-2/ad | CCDC6-RET | Cell Viability | 12.3 |
Experimental Protocols
Biochemical Assay: RET Kinase Inhibition (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the RET kinase.
Materials:
-
Recombinant human RET kinase
-
Biotinylated poly-Glu-Tyr (pEY) peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
This compound and control compounds
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in assay buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of RET kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the pEY substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.
Cell-Based Assay: Cell Viability (CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cells harboring RET alterations using the CellTiter-Glo® Luminescent Cell Viability Assay.[4]
Materials:
-
TT (human medullary thyroid carcinoma) and LC-2/ad (human lung adenocarcinoma) cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and control compounds
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.
-
Prepare a serial dilution of this compound and control compounds in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Determine the EC50 values from the dose-response curves.
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Biochemical Assay Workflow for this compound.
Caption: Cell-Based Viability Assay Workflow.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with a RET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in the development of the nervous and renal systems.[1][2] Aberrant activation of the RET signaling pathway, through mutations or fusions, is a known driver in the progression of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby impeding downstream signaling pathways that promote cell proliferation and survival.[1][4] These application notes provide a comprehensive guide for the in vitro use of a representative RET inhibitor, referred to herein as Ret-IN-24, for researchers engaged in cancer biology and drug development.
Mechanism of Action
RET inhibitors function by competitively binding to the ATP-binding site within the kinase domain of the RET protein.[1] This action prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is a critical step for the recruitment and activation of downstream signaling proteins.[4][5] The inhibition of RET disrupts multiple signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are essential for cell growth, proliferation, and survival.[4][6] By blocking these pathways, RET inhibitors can induce apoptosis (programmed cell death) and suppress tumor growth.[1]
Signaling Pathway Diagram
Caption: RET Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines with known RET alterations. These values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability after a 72-hour treatment period.
| Cell Line | Cancer Type | RET Alteration | Hypothetical IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | C634W mutation | 5 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | M918T mutation | 10 |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | 15 |
| TPC-1 | Papillary Thyroid Carcinoma | CCDC6-RET fusion | 20 |
Experimental Protocols
Cell Culture
-
Cell Line Maintenance: Culture cancer cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.
Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to assess the inhibition of RET phosphorylation and downstream signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells treated with this compound and control cells. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-world clinical profile, RET mutation testing, treatments and patient-related outcomes for medullary thyroid cancer in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Storage of a Small Molecule RET Inhibitor (Hypothetical: Ret-IN-24)
Disclaimer: The compound "Ret-IN-24" is not a recognized chemical entity in publicly available scientific literature or chemical supplier databases. Therefore, the following application notes and protocols are based on general knowledge and best practices for handling small molecule kinase inhibitors, specifically those targeting the RET (Rearranged during Transfection) tyrosine kinase. Researchers must consult the manufacturer- or supplier-specific datasheet for any new compound to obtain accurate information on its solubility, stability, and handling procedures.
Introduction
This document provides detailed guidance for researchers, scientists, and drug development professionals on the proper dissolution and storage of a hypothetical small molecule RET inhibitor, herein referred to as this compound. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and obtaining reliable results in both in vitro and in vivo studies.
RET, a receptor tyrosine kinase, is a critical component of signaling pathways that regulate cell growth, differentiation, and survival.[1][2][3][4][5] Dysregulation of the RET signaling pathway, often through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[1][6][7][8][9] Small molecule inhibitors targeting the kinase activity of RET are therefore valuable tools in cancer research and therapeutic development.[6][7][8][9]
RET Signaling Pathway
The RET receptor is activated upon binding of a ligand-coreceptor complex, which consists of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GDNF family receptor alpha (GFRα).[3][5] This interaction induces RET dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][4][5] These phosphotyrosine residues then serve as docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and PLCγ, which in turn promote cell proliferation and survival.[1][3]
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize typical solvents and storage conditions for small molecule RET inhibitors. Note: This information is generalized and should be confirmed with the supplier-specific data for any particular compound.
Table 1: Solubility of a Typical Small Molecule RET Inhibitor
| Solvent | Typical Concentration Range | Notes |
| DMSO | 10-100 mM | Most common solvent for creating stock solutions.[10] |
| Ethanol | 1-10 mM | May be suitable for some compounds and applications. |
| Water | Generally Insoluble | Most small molecule kinase inhibitors have poor aqueous solubility. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Container | Notes |
| Solid (Lyophilized Powder) | -20°C to -80°C | 1-2 years | Tightly sealed, light-protectant vial | Protect from moisture and light. |
| Stock Solution (in DMSO) | -20°C to -80°C | ≤ 6 months | Aliquots in tightly sealed, light-protectant vials | Avoid repeated freeze-thaw cycles. |
| Working Solution (Aqueous) | 2-8°C | < 24 hours | Sterile tubes | Prepare fresh for each experiment due to limited stability. |
Experimental Protocols
Protocol for Dissolving this compound to Create a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a hypothetical this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protectant microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Based on the amount of this compound provided and its molecular weight (refer to the Certificate of Analysis), calculate the volume of DMSO required to achieve a 10 mM concentration. Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) may be used. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protectant microcentrifuge tubes. The aliquot volume should be appropriate for your typical experimental needs.
-
Storage: Store the aliquots at -20°C or -80°C. Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
Protocol for Preparing Working Solutions
This protocol describes the preparation of a working solution of this compound in an aqueous buffer or cell culture medium for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the appropriate temperature if necessary)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (if necessary): It is often best to perform intermediate dilutions in DMSO before the final dilution into an aqueous medium to prevent precipitation.[11] For example, to achieve a final concentration of 10 µM in your assay from a 10 mM stock, you could first dilute the stock 1:10 in DMSO to create a 1 mM intermediate solution.
-
Final Dilution: Add the appropriate volume of the DMSO stock or intermediate dilution to your pre-warmed aqueous buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous solution and mix immediately and thoroughly to prevent the compound from precipitating. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.
-
Immediate Use: Use the freshly prepared working solution immediately, as the stability of small molecules in aqueous solutions can be limited.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the dissolution and preparation of working solutions of a small molecule inhibitor.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET inhibitor - Wikipedia [en.wikipedia.org]
- 7. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 9. onclive.com [onclive.com]
- 10. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-RET by Western Blotting Following Treatment with the RET Inhibitor Ret-IN-24
For research use only. Not for use in diagnostic procedures.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Ligand-induced dimerization of RET leads to autophosphorylation of specific tyrosine residues, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] Aberrant activation of RET, through mutations or chromosomal rearrangements, is an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[3][4]
Selective RET inhibitors are a class of targeted therapies designed to block the kinase activity of abnormal RET proteins, thereby inhibiting tumor growth.[3][5] Ret-IN-24 is a potent and selective inhibitor of RET kinase activity. Western blotting is a key immunoassay used to detect the phosphorylation status of RET (p-RET) and assess the efficacy of inhibitors like this compound in cell-based models. This document provides a detailed protocol for the detection of p-RET by Western blotting in cell lysates following treatment with this compound.
RET Signaling Pathway
The RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) co-receptor. This interaction induces RET dimerization and trans-autophosphorylation of key tyrosine residues in the intracellular kinase domain, which then serve as docking sites for adaptor proteins that propagate downstream signaling.[6][7] Oncogenic RET alterations lead to ligand-independent, constitutive activation of these pathways.[1][8] this compound inhibits this autophosphorylation, thereby blocking downstream signaling.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is optimized for a cell line with a known activating RET alteration (e.g., KIF5B-RET fusion).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). A time-course experiment may also be performed with a fixed concentration of the inhibitor.
-
Positive and Negative Controls: Include an untreated or vehicle (e.g., DMSO) treated sample as a negative control for inhibition and a known RET-activated cell line as a positive control for p-RET expression.
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured samples into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RET (specific for a key phosphorylation site, e.g., Tyr905 or Tyr1062) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total RET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the p-RET signal.
Western Blot Workflow
Data Presentation
The following tables represent example data for the quantification of p-RET levels following treatment with this compound. Densitometry analysis of the Western blot bands would be performed using appropriate software. The p-RET signal should be normalized to the total RET signal, which is then normalized to the loading control.
Reagents and Materials
| Reagent | Suggested Supplier | Catalog Number |
| RIPA Lysis Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Anti-p-RET (Tyr1062) Antibody | Cell Signaling Technology | #3220 |
| Anti-RET Antibody | Cell Signaling Technology | #3223 |
| Anti-GAPDH Antibody | Santa Cruz Biotechnology | sc-47724 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | #7074 |
| PVDF Membrane | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Antibody Dilutions
| Antibody | Dilution | Buffer |
| anti-p-RET (Tyr1062) | 1:1000 | 5% BSA in TBST |
| anti-RET | 1:1000 | 5% non-fat milk in TBST |
| anti-GAPDH | 1:5000 | 5% non-fat milk in TBST |
| HRP-conjugated anti-rabbit IgG | 1:2000 | 5% non-fat milk in TBST |
Note: Optimal antibody dilutions should be determined empirically for each new antibody lot and experimental system.
Example IC50 Determination for this compound
| This compound (nM) | Normalized p-RET Signal (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.48 | 52 |
| 100 | 0.12 | 88 |
| 1000 | 0.05 | 95 |
The IC50 value for this compound would be calculated from a dose-response curve generated from this data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-RET signal | Inactive RET in the chosen cell line. | Use a cell line with a known activating RET mutation or stimulate cells with a RET ligand if appropriate. |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice at all times. | |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Try incubating overnight at 4°C. | |
| High background | Insufficient blocking. | Increase blocking time to 1-2 hours or overnight at 4°C. Ensure 5% BSA is used for the p-RET antibody. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific, validated antibody. Perform a BLAST search with the immunogen sequence. |
| Protein degradation. | Ensure fresh protease inhibitors are used during sample preparation. |
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory activity of this compound on RET phosphorylation using Western blotting. Adherence to best practices for detecting phosphorylated proteins, including the use of appropriate inhibitors and blocking agents, is critical for obtaining reliable and reproducible data. The specific concentrations and treatment times for this compound may require optimization depending on the cell line and experimental conditions.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. RET inhibitor - Wikipedia [en.wikipedia.org]
- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-24 in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene RET (Rearranged during Transfection) encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1][2][3] However, aberrant RET signaling, due to mutations or gene fusions, is a known driver of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] These alterations lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation, growth, and survival through downstream signaling cascades like the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[1][4]
Ret-IN-24 is a novel, potent, and selective small molecule inhibitor of the RET tyrosine kinase. These application notes provide detailed protocols for utilizing this compound in conjunction with CRISPR-edited cell lines to investigate RET signaling, validate drug efficacy, and explore mechanisms of resistance. The use of CRISPR-Cas9 technology allows for the precise engineering of cell lines to model specific RET alterations found in patients, providing a powerful platform for targeted drug discovery.[5][6][7]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| RET (Wild-Type) | 5.2 |
| RET (V804M Gatekeeper Mutant) | 45.8 |
| RET (M918T Mutant) | 3.1 |
| KIF5B-RET Fusion | 2.5 |
| CCDC6-RET Fusion | 2.9 |
| VEGFR2 | > 10,000 |
| EGFR | > 10,000 |
| FGFR1 | > 5,000 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data are representative of in vitro biochemical assays.
Table 2: Cellular Proliferation Inhibition by this compound in CRISPR-Edited Cell Lines
| Cell Line | Genetic Background | RET Alteration | GI₅₀ (nM) |
| NCI-H1299 | NSCLC | Wild-Type RET | > 10,000 |
| NCI-H1299-KIF5B-RET | NSCLC | CRISPR Knock-in | 8.7 |
| TT | Medullary Thyroid Carcinoma | Endogenous C634W | 6.3 |
| HEK293T-M918T | Embryonic Kidney | CRISPR Knock-in | 4.9 |
| Ba/F3-CCDC6-RET | Pro-B | Retroviral Transduction | 5.1 |
GI₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth after 72 hours of treatment. Assays were performed using a standard colorimetric proliferation assay.
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the points of intervention for inhibitors like this compound. Ligand binding to the GFRα co-receptor recruits RET, leading to dimerization and autophosphorylation of tyrosine residues.[1][4] This activates multiple downstream pathways that drive cell proliferation and survival.[1][4] Oncogenic RET fusions and mutations lead to ligand-independent activation of these pathways.[8]
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Generation and Validation of CRISPR-Edited Cell Lines
This workflow outlines the key steps for creating and validating a CRISPR-edited cell line expressing a specific RET fusion, such as KIF5B-RET, for subsequent drug screening with this compound.
Caption: Workflow for generating and validating CRISPR-edited cell lines.
Experimental Workflow: Drug Efficacy Testing
This workflow details the process of evaluating the efficacy of this compound on the validated CRISPR-edited cell line.
Caption: Workflow for testing the efficacy of this compound.
Experimental Protocols
Protocol 1: Generation of a KIF5B-RET Knock-in Cell Line via CRISPR-Cas9
Objective: To create a stable cell line endogenously expressing the KIF5B-RET fusion protein.
Materials:
-
Parental cell line (e.g., NCI-H1299)
-
Cas9 nuclease expression vector (e.g., lentiCRISPRv2)
-
gRNA expression vector targeting the desired intron of the RET gene
-
Donor DNA template containing the KIF5B fusion partner sequence flanked by homology arms to the RET locus
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin for selection
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates for single-cell cloning
-
PCR reagents and primers for genotyping
-
Sanger sequencing service
Methodology:
-
gRNA Design: Design and clone a gRNA sequence targeting an intron within the RET gene where the fusion breakpoint is to be introduced.
-
Donor Template Design: Synthesize a donor DNA template containing the KIF5B coding sequence, a T2A self-cleaving peptide, and a selectable marker (e.g., puromycin resistance gene), flanked by 500-800 bp homology arms corresponding to the sequences upstream and downstream of the gRNA target site in the RET gene.
-
Transfection: Co-transfect the parental cells with the Cas9/gRNA expression vector and the donor DNA template using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection with the appropriate concentration of puromycin.
-
Single-Cell Cloning: After selection, dilute the surviving cells and plate them into 96-well plates to isolate single colonies.
-
Genotyping: Once colonies are established, expand them and extract genomic DNA. Perform PCR using primers that flank the integration site to screen for the knock-in allele. Confirm the correct integration and sequence of the fusion junction by Sanger sequencing.
-
Validation: Confirm the expression of the KIF5B-RET fusion protein via Western blot using an antibody against RET.
Protocol 2: Cell Proliferation (GI₅₀) Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
CRISPR-edited and parental cell lines
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000 cells/well) in 100 µL of medium and allow them to attach overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the GI₅₀ value.
Protocol 3: Western Blot Analysis of RET Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of RET and downstream signaling proteins.
Materials:
-
CRISPR-edited cell line expressing an active RET fusion
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RET (Tyr905), anti-total-RET, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use GAPDH as a loading control.
Conclusion
The combination of CRISPR-Cas9 gene editing and targeted inhibitors like this compound provides a robust platform for cancer research and drug development. The protocols outlined here offer a systematic approach to creating relevant cellular models, assessing drug potency, and elucidating the mechanism of action. These tools are invaluable for advancing our understanding of RET-driven malignancies and developing more effective, personalized therapies.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of RET Inhibitors
A-001 | Version 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in cell growth, differentiation, and survival.[1][2] Aberrant RET activation, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer, making it a prime target for therapeutic intervention.[1][2] High-throughput screening (HTS) is a powerful methodology for identifying novel inhibitors of RET kinase activity from large compound libraries.[3][4][5]
This document provides detailed application notes and protocols for conducting a high-throughput screening campaign to identify and characterize inhibitors of the RET signaling pathway. While specific information for a compound designated "Ret-IN-24" is not publicly available, the following protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery of novel RET inhibitors.
The RET Signaling Pathway
Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL family receptor α (GFRα) co-receptor.[2][6][7] This binding event induces dimerization of the RET receptor, leading to autophosphorylation of tyrosine residues in its intracellular kinase domain.[8] These phosphorylated tyrosines then serve as docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[2][7] In oncogenic forms, RET can be constitutively activated through mutations or chromosomal rearrangements, leading to ligand-independent signaling.[8][9]
High-Throughput Screening Workflow
A typical HTS campaign to identify RET inhibitors involves a primary screen of a large compound library, followed by secondary assays to confirm hits and characterize their potency and selectivity. The workflow is designed to be robust, reproducible, and amenable to automation.
Experimental Protocols
Primary HTS: Cell-Based Viability Assay
This protocol describes a primary screen using a cell line with a known activating RET fusion (e.g., KIF5B-RET) to identify compounds that inhibit cell proliferation.
Materials:
-
RET-fusion expressing cell line (e.g., LC-2/ad)
-
Normal human cell line for counter-screening (e.g., IMR-90)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay plates: 384-well, white, solid-bottom
-
Compound library, pre-diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
-
Automated liquid handling systems
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in complete growth medium to a final concentration of 5 x 104 cells/mL.
-
Using an automated dispenser, add 25 µL of the cell suspension to each well of a 384-well assay plate (1250 cells/well).
-
Incubate the plates for 4 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Addition:
-
Using an acoustic liquid handler, transfer 25 nL of compound from the library plates to the assay plates. This results in a final compound concentration of 10 µM (assuming a 10 mM stock).
-
Include positive controls (e.g., a known RET inhibitor) and negative controls (DMSO vehicle).
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the viability reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Identify "hits" as compounds exhibiting >50% inhibition.
-
Assess assay quality using the Z'-factor: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor > 0.5 indicates an excellent assay.
Secondary Assay: p-RET ELISA
This protocol confirms that hit compounds from the primary screen directly inhibit the phosphorylation of RET.
Materials:
-
RET-fusion expressing cell line
-
Serum-free medium
-
Lysis buffer
-
p-RET (Tyr905) ELISA kit
-
96-well microplates
-
Wash buffer
-
Substrate and stop solution
-
Microplate reader capable of absorbance measurement
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat cells with various concentrations of hit compounds for 2 hours.
-
Lyse the cells and transfer the lysate to the ELISA plate pre-coated with a RET capture antibody.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation with a detection antibody (anti-p-RET), a horseradish peroxidase (HRP)-conjugated secondary antibody, and a substrate.
-
Read the absorbance at 450 nm.
-
Generate a dose-response curve and calculate the IC50 value for each compound.
Data Presentation
The following tables present hypothetical data from a screen for a RET inhibitor.
Table 1: Primary HTS and Dose-Response Results for Hit Compounds
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) in Viability Assay |
| Hit-001 | 95.2 | 25.4 |
| Hit-002 | 88.7 | 112.8 |
| Hit-003 | 75.4 | 450.1 |
| Pralsetinib (Control) | 99.8 | 5.2 |
Table 2: Secondary Assay and Selectivity Data for Confirmed Hits
| Compound ID | p-RET ELISA IC50 (nM) | Selectivity (Fold vs. KDR Kinase) |
| Hit-001 | 30.1 | >100 |
| Hit-002 | 150.5 | 25 |
| Pralsetinib (Control) | 6.5 | >200 |
Conclusion
The protocols and workflows described provide a robust framework for the high-throughput screening and identification of novel RET inhibitors. By employing a multi-step screening cascade that includes primary cell-based assays, secondary target engagement assays, and selectivity profiling, researchers can effectively identify potent and selective lead compounds for further development in cancer therapy. The use of automated systems is crucial for the efficiency and reproducibility of these large-scale screening efforts.[5]
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 5. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 6. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-24 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-24 is a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, demonstrating potential as an anti-tumor agent.[1][2] The RET proto-oncogene plays a crucial role in cell proliferation, survival, and differentiation.[3][4] However, aberrant activation of RET through mutations or gene fusions is a known driver in various cancers, including thyroid and non-small cell lung cancer.[4][5] In such contexts, the constitutive activation of RET's kinase activity promotes oncogenesis by stimulating pro-survival signaling pathways like PI3K/AKT and RAS/RAF/MAPK.[4] this compound induces apoptosis in cancer cells by inhibiting the catalytic activity of RET, thereby blocking these downstream survival signals.
Interestingly, the wild-type RET receptor can exhibit a dual role. In the absence of its ligand, the Glial Cell Line-Derived Neurotrophic Factor (GDNF), it can act as a dependence receptor and induce apoptosis.[3][6] This pro-apoptotic activity is often mediated by caspase cleavage of the RET protein itself.[3][6] However, in RET-driven cancers, this apoptotic function is overridden by the ligand-independent, constitutive kinase activity of the mutated or rearranged RET protein. Therefore, inhibitors like this compound are designed to specifically target this oncogenic signaling.
These application notes provide a comprehensive overview of the mechanism of action of this compound, protocols for its use in in-vitro cancer research, and representative data for RET inhibitors.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the RET tyrosine kinase. In cancer cells harboring activating RET mutations or fusions, the RET receptor is constitutively phosphorylated, leading to the continuous activation of downstream signaling cascades that promote cell survival and proliferation. This compound binds to the ATP-binding pocket of the RET kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors. The inhibition of these pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leads to the induction of apoptosis.
Quantitative Data: Potency of RET Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various RET inhibitors against different RET mutations and cancer cell lines. While specific IC50 data for this compound is not widely published, the data for similar selective RET inhibitors provide a benchmark for its expected potency.
| Inhibitor | Target | IC50 (nM) | Cell Line (if applicable) |
| RET-IN-16 | RET (Wild Type) | 3.98 | N/A |
| RET-IN-16 | RET (M918T) | 8.42 | N/A |
| RET-IN-16 | RET (V804M) | 7.86 | N/A |
| RET-IN-16 | RET-CCDC6 Fusion | 5.43 | N/A |
| RET-IN-20 | RET | 13.7 | N/A |
| RET-IN-29 | CCDC6-RET (V804M) | 715 | BaF3 |
| RET-IN-12 | RET (Wild Type) | 0.3 | N/A |
| RET-IN-12 | RET (V804M) | 1 | N/A |
| RET-IN-27 | RET (Wild Type) | 3.6 | N/A |
| RET-IN-27 | RET (V804M) | 0.3 | N/A |
Data sourced from MedChemExpress.[1][2][7]
Experimental Protocols
The following are detailed protocols to assess the pro-apoptotic effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line with known RET activation (e.g., TT, MZ-CRC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
FACS tubes.
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at the predetermined IC50 concentration) and vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC-negative/PI-negative: Live cells
-
FITC-positive/PI-negative: Early apoptotic cells
-
FITC-positive/PI-positive: Late apoptotic/necrotic cells
-
FITC-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for analyzing the effect of this compound on RET phosphorylation and downstream signaling pathways.
Materials:
-
Cancer cells treated with this compound and vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed cells in 6-well plates and treat with this compound and vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
Conclusion
This compound is a valuable research tool for studying the role of the RET signaling pathway in cancer and for exploring potential therapeutic strategies for RET-driven malignancies. The protocols provided herein offer a standardized approach to evaluating its efficacy in inducing apoptosis in cancer cells. Careful execution of these experiments will provide crucial data on the dose-dependent effects, mechanism of action, and cellular consequences of RET inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The RET proto-oncogene induces apoptosis: a novel mechanism for Hirschsprung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. The RET proto-oncogene induces apoptosis: a novel mechanism for Hirschsprung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with RET Inhibitor Ret-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor Tyrosine Kinase (RET) is a critical signaling protein involved in the development of the nervous and renal systems.[1][2] Aberrant RET signaling, due to mutations or fusions, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3][4] RET inhibitors, such as Ret-IN-24, are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[1]
Immunohistochemistry (IHC) is a powerful technique used to visualize the expression and localization of specific proteins within the context of tissue architecture.[5][6] For tissues treated with a RET inhibitor like this compound, IHC can be employed to assess the pharmacodynamic effects of the drug. This includes evaluating the inhibition of RET signaling by measuring the phosphorylation status of RET itself or its downstream targets.
These application notes provide a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound. The protocol emphasizes methods for optimal antigen retrieval, particularly for phosphoproteins, which is crucial for accurately assessing the efficacy of kinase inhibitors.
RET Signaling Pathway and Inhibition by this compound
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[2][4] This activation initiates several downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[4] RET inhibitors like this compound function by competing with ATP for the binding site in the kinase domain of the RET protein, thus preventing its activation and subsequent downstream signaling.[1]
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to IHC antibody validation for Cancer biomarkers | Abcam [abcam.com]
- 6. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Ret-IN-24 solubility issues and solutions
Disclaimer: The following information is based on the general properties of RET inhibitors and quinazoline-based kinase inhibitors. Specific solubility data and optimized protocols for a compound named "Ret-IN-24" are not publicly available. Researchers should perform small-scale solubility and stability tests to determine the optimal conditions for their specific batch of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is presumed to be a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. As a quinazoline-based kinase inhibitor, it likely functions by competing with ATP for binding to the kinase domain of the RET protein. This inhibition is expected to block the autophosphorylation of RET and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][2] Oncogenic activation of the RET pathway, through mutations or gene fusions, is a known driver in several types of cancer.[3][4][5][6]
Q2: What is the recommended solvent for dissolving this compound?
For most quinazoline-based kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[7][8] These inhibitors are often poorly soluble in aqueous solutions.[9] It is advisable to use anhydrous, high-purity DMSO to minimize degradation of the compound.[7]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to achieve a concentration of 10 mM to 50 mM. Warming the solution to 37°C and vortexing or brief sonication can aid in dissolution.[8] Always refer to the manufacturer's datasheet, if available, for specific instructions.
Q4: How should I store the stock solution of this compound?
Stock solutions of kinase inhibitors in DMSO are typically stable for up to 3 months when stored at -20°C and for longer periods at -80°C.[8] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]
Q5: What is the typical working concentration for in vitro assays?
The optimal working concentration of this compound will vary depending on the specific cell line and assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your system. Generally, initial screening concentrations for kinase inhibitors range from 10 µM down to nanomolar concentrations.[10]
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in DMSO.
| Possible Cause | Solution |
| Low-quality DMSO | Use fresh, anhydrous, high-purity DMSO. Moisture in DMSO can affect the solubility of some compounds.[7] |
| Insufficient mixing | Gently warm the solution to 37°C and vortex or sonicate for a few minutes to aid dissolution.[8] |
| Compound has low intrinsic solubility | Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM). |
Issue 2: The compound precipitates when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).
This is a common issue with compounds that have low aqueous solubility.[7][8]
| Possible Cause | Solution |
| Rapid change in solvent polarity | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium. This gradual change in concentration can sometimes prevent precipitation.[7] |
| Final DMSO concentration is too low | While aiming for a low final DMSO concentration to minimize cytotoxicity (typically ≤0.5%), a slightly higher concentration (e.g., 0.1%) might be necessary to maintain solubility.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[11] |
| Precipitation in complex media | Some components of cell culture media can interact with the compound and cause precipitation.[12] Try diluting the compound in a simpler buffer (like PBS) first before adding it to the full culture medium. |
| Temperature shock | Ensure that the aqueous medium is at room temperature or 37°C before adding the DMSO stock solution. |
Issue 3: Inconsistent experimental results.
| Possible Cause | Solution |
| Stock solution degradation | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[7] Prepare fresh dilutions from the stock for each experiment. |
| Inaccurate pipetting of viscous DMSO | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
| Precipitation in the assay plate | Visually inspect your assay plates under a microscope after adding the compound to check for any precipitation. If precipitation is observed, refer to the troubleshooting guide for precipitation issues. |
Quantitative Data Summary
Since specific quantitative data for this compound is unavailable, the following table provides typical solubility characteristics for poorly soluble quinazoline-based kinase inhibitors. This data is for illustrative purposes only.
| Solvent | Typical Solubility Range | Notes |
| DMSO | 10 - 100 mM | Generally the preferred solvent for stock solutions. |
| Ethanol | 1 - 10 mM | Can be an alternative, but may have higher cytotoxicity. |
| Water | < 0.1 mg/mL | Typically very low solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, low solubility is expected. |
| Cell Culture Media | Variable, often precipitates at >10 µM | Solubility is highly dependent on the specific media components and serum concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Quinazoline-Based RET Inhibitor
-
Materials:
-
RET inhibitor powder (e.g., this compound)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of the RET inhibitor powder to make a 10 mM solution in a specific volume of DMSO. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Carefully weigh the calculated amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used.
-
Once the compound is fully dissolved, create single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of Stock Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM stock solution of the RET inhibitor in DMSO
-
Anhydrous DMSO for serial dilutions
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. For example, to achieve a final concentration of 10 µM in your assay with a 1:1000 final dilution, you would need a 10 mM intermediate stock. To get 1 µM, you would need a 1 mM intermediate stock.
-
For the final dilution, add the appropriate volume of the DMSO-diluted inhibitor to the pre-warmed cell culture medium. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM (final DMSO concentration of 0.1%).
-
Mix immediately by gentle inversion or pipetting.
-
Add the final diluted compound to your cells.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Visualizations
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of RET activation in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing Ret-IN-24 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ret-IN-24, a selective RET inhibitor. The following information is designed to help you optimize the concentration of this compound for maximal efficacy while maintaining cell viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] In normal physiology, RET plays a crucial role in cell growth, differentiation, and survival.[1] However, mutations or fusions in the RET gene can lead to its constitutive activation, driving uncontrolled cell proliferation in various cancers.[1] this compound works by binding to the ATP-binding site of the RET protein, which blocks its activation and subsequent downstream signaling pathways that promote cancer cell growth and survival.[1]
Q2: Which signaling pathways are affected by this compound?
Activated RET stimulates several downstream pathways that are crucial for cell proliferation and survival. By inhibiting RET, this compound effectively dampens these signals. The primary pathways affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion.
Below is a diagram illustrating the RET signaling pathway and the point of inhibition by this compound.
Q3: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific RET alteration it harbors. Based on data from similar selective RET inhibitors like selpercatinib, a good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 1 nM to 10 µM. For many RET-driven cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are often in the low nanomolar to micromolar range.
Data Presentation: Efficacy of a Selective RET Inhibitor (Selpercatinib)
To provide a reference for the expected potency of a selective RET inhibitor, the following tables summarize the half-maximal inhibitory concentrations (IC50) of selpercatinib, a compound with a similar mechanism of action to this compound, in various contexts.
Table 1: Biochemical IC50 of Selpercatinib Against Different RET Kinase Variants
| RET Variant | IC50 (nM) |
| RET (Wild-Type) | 14.0[1][2] |
| RET (V804M) | 24.1[1][2] |
| RET (G810R) | 530.7[1][2] |
| RET (V804L) | 2[3] |
| RET (A883F) | 4[3] |
| RET (M918T) | 2[3] |
| RET (S891A) | 2[3] |
Table 2: Cell-Based IC50 of Selpercatinib in BaF3 Cells Expressing RET Fusions and Mutations
| Cell Line (BaF3 expressing) | IC50 (nM) | Fold Increase vs. Wild-Type Fusion |
| KIF5B-RET (Wild-Type Fusion) | 23 ± 1 | N/A |
| CCDC6-RET (Wild-Type Fusion) | Not Specified | N/A |
| CCDC6-RETG810C | >2000 | >93 |
| RETM918T | 23 ± 1 | N/A |
| RETM918T/V804M | 184 ± 20 | 8 |
| RETM918T/V804M/G810C | >3000 | >131 |
| RETM918T/V804M/G810S | 2346 ± 208 | 102 |
Data adapted from studies on selpercatinib in BaF3 cell models.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of your this compound stock solution are critical for reproducible results.
-
Reconstitution: this compound is typically provided as a powder. Reconstitute the powder in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: To ensure complete dissolution, you may need to warm the solution gently (e.g., in a 37°C water bath for 10-15 minutes) and vortex.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature and dilute it to the desired working concentrations in your cell culture medium.
Note: The final concentration of DMSO in your cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the IC50 of this compound in your cell line of interest.
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include "vehicle control" wells that receive only the medium with the highest concentration of DMSO used in the dilutions.
-
Also, include "untreated control" wells with only fresh medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
The following diagram illustrates the general workflow for this experiment.
Troubleshooting Guide
Problem: Low cell viability in the vehicle control group.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Solution: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest drug concentration to accurately assess solvent toxicity.
Problem: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution 1: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent cells from settling.
-
Possible Cause 2: Inconsistent pipetting of the compound or assay reagents.
-
Solution 2: Use calibrated pipettes and be careful to add the same volume to each well. When adding reagents, avoid touching the sides of the wells.
-
Possible Cause 3: "Edge effect" in the 96-well plate, where wells on the perimeter of the plate evaporate more quickly.
-
Solution 3: Avoid using the outer wells of the plate for your experiment. Instead, fill them with sterile PBS or medium to create a humidity barrier.
Problem: No dose-dependent effect on cell viability is observed.
-
Possible Cause 1: The concentration range of this compound is too low or too high.
-
Solution 1: Expand the concentration range in your next experiment. If you started with a high range (e.g., µM), try a lower range (e.g., nM).
-
Possible Cause 2: The cell line used is not dependent on RET signaling for survival.
-
Solution 2: Confirm that your cell line has an activating RET mutation or fusion. You can test the inhibitor on a known RET-dependent positive control cell line to validate your experimental setup.
-
Possible Cause 3: The this compound has degraded.
-
Solution 3: Ensure the compound has been stored correctly. Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions for each experiment.
The following decision tree can help guide your troubleshooting process.
References
Technical Support Center: Preventing Ret-IN-24 Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Ret-IN-24, a selective RET tyrosine kinase inhibitor. Adherence to these protocols and troubleshooting guides will help ensure the stability and integrity of the compound throughout your experiments, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] The RET signaling pathway, when constitutively activated by mutations or fusions, is a known driver in various cancers.[3][4] this compound exerts its therapeutic effect by binding to the kinase domain of the RET protein, thereby blocking its downstream signaling and inhibiting the proliferation of cancer cells dependent on RET activation.
Q2: How should I store the solid (powder) form of this compound?
A2: For long-term stability, the solid form of this compound should be stored at -20°C. Some suppliers suggest that storage at 4°C is acceptable for shorter periods.[5] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations for your particular lot of the compound.[2][5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound and other small molecule kinase inhibitors.[1] Ensure you are using a fresh, anhydrous grade of DMSO, as moisture can accelerate the degradation of the compound.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][6] These aliquots should be stored at -80°C for long-term stability.[1][2][5] For short-term storage (up to a few weeks), -20°C is generally acceptable.[2][5]
Q5: My this compound solution appears to have precipitated after being diluted in an aqueous buffer. What should I do?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic small molecule inhibitors.[1] To mitigate this, it is recommended to perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding it to the aqueous buffer. Gentle vortexing or sonication can also help to redissolve the compound.[1] However, if precipitation persists, it may indicate that the final concentration is above the solubility limit of the compound in that specific buffer.
Q6: I am observing inconsistent results in my kinase assays with this compound. What could be the cause?
A6: Inconsistent results can stem from several factors related to inhibitor degradation. The primary culprits are often improper storage, repeated freeze-thaw cycles of stock solutions, or the use of old or improperly prepared working solutions.[1][2][6] Ensure that you are following the recommended storage and handling procedures. Additionally, the presence of contaminants in your assay buffer or variability in the concentration of ATP can affect the apparent potency of the inhibitor.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Inhibitor Activity | Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions into single-use vials and store at -80°C. 3. Avoid leaving stock solutions at room temperature for extended periods. |
| Degradation in working solution: Instability in aqueous buffers over time. | 1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the time the inhibitor spends in aqueous buffer before being added to the assay. | |
| Photodegradation: Exposure to light. | 1. Store stock and working solutions in amber or light-blocking tubes. 2. Minimize exposure of solutions to direct light during experimental setup. | |
| Precipitation of Inhibitor | Low solubility in aqueous buffer: The final concentration exceeds the compound's solubility limit. | 1. Perform serial dilutions in DMSO before adding to the aqueous buffer. 2. Consider using a surfactant like Tween-80 (at a low, non-interfering concentration) to improve solubility. 3. If possible, slightly increase the final DMSO concentration in your assay (typically up to 0.5% is well-tolerated by most cells and enzymes).[8] |
| Incorrect solvent: Using a solvent in which the compound is not stable or soluble. | 1. Always use high-purity, anhydrous DMSO for stock solutions. 2. Verify the solubility information on the supplier's technical data sheet. | |
| Inconsistent IC50 Values | Variability in ATP concentration: The apparent potency of ATP-competitive inhibitors is dependent on the ATP concentration. | 1. Ensure the ATP concentration in your kinase assay is consistent across all experiments. 2. Report the ATP concentration used when publishing IC50 values.[7] |
| Enzyme activity variability: Differences in the purity or activity of the RET kinase preparation. | 1. Use a consistent source and lot of the RET enzyme. 2. Perform quality control on each new batch of enzyme to ensure consistent activity. | |
| Assay conditions: Variations in incubation time, temperature, or buffer composition. | 1. Standardize all assay parameters and document them carefully in your lab notebook. 2. Include positive and negative controls in every experiment to monitor assay performance. |
Data Presentation: General Stability of Small Molecule Kinase Inhibitors
While specific, publicly available stability data for this compound is limited, the following table summarizes the general stability guidelines for small molecule kinase inhibitors based on information from suppliers and best practices in the field.
| Form | Storage Condition | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed container in a desiccator to prevent moisture absorption. |
| 4°C | Short-term (weeks to months) | Refer to the supplier's Certificate of Analysis for specific recommendations.[2] | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[6] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 month[5] | Suitable for shorter-term storage of frequently used aliquots. | |
| Working Solution (in Aqueous Buffer) | 4°C or Room Temperature | Use immediately | Most kinase inhibitors have limited stability in aqueous solutions. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of 516.55 g/mol , add 193.6 µL of DMSO for a 10 mM solution). c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Vortex gently until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.[1] e. Aliquot the stock solution into single-use amber microcentrifuge tubes (e.g., 10 µL aliquots). f. Store the aliquots at -80°C.
-
Prepare Working Solutions: a. On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the DMSO stock solution in anhydrous DMSO to get closer to your final desired concentration. c. For the final dilution into your aqueous assay buffer, add the diluted DMSO solution to the buffer and mix thoroughly by pipetting or gentle vortexing. The final concentration of DMSO in the assay should be kept low (ideally ≤0.5%) to avoid off-target effects.[8] d. Use the working solution immediately after preparation.
Protocol 2: In Vitro RET Kinase Assay
Materials:
-
Recombinant human RET kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
This compound working solutions
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at a concentration appropriate for the assay, often at or near the Km for the enzyme)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare Assay Plate: a. Add 2.5 µL of each this compound working solution concentration to the appropriate wells of the 384-well plate. Include a DMSO-only control (vehicle). b. Add 2.5 µL of the RET kinase solution (diluted in kinase assay buffer) to all wells. c. Add 2.5 µL of the kinase substrate solution (diluted in kinase assay buffer) to all wells. d. Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: a. Add 2.5 µL of the ATP solution to all wells to start the reaction. b. Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Detect Kinase Activity: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: RET Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in an in vitro kinase assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. dbaitalia.it [dbaitalia.it]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Ret-IN-24 off-target effects
Welcome to the technical support center for Ret-IN-24, a potent and selective inhibitor of the RET receptor tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of the RET protein.[1] Under normal physiological conditions, the RET receptor is activated upon binding to a complex of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL family receptor α (GFRα).[2][3] This activation leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation, survival, and differentiation.[3][4][5] In oncogenic contexts, mutations or fusions involving the RET gene can lead to ligand-independent, constitutive activation of the kinase, driving tumor growth.[1][2][6] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[1]
Q2: What are "off-target" effects, and why are they a concern with kinase inhibitors?
Off-target effects are unintended interactions between a drug, such as this compound, and other proteins besides its intended target.[7] For kinase inhibitors, off-target effects often arise from the structural similarity of the ATP-binding pocket across the human kinome, which comprises several hundred protein kinases.[8] This can lead to the inhibitor binding to and modulating the activity of other kinases, potentially causing unforeseen biological consequences, cellular toxicity, or misinterpretation of experimental data.[7][8] It is crucial to characterize and understand these off-target effects to ensure that the observed phenotype is a true result of inhibiting the intended target.[9]
Q3: I am observing unexpected cellular phenotypes that do not seem to be related to RET signaling. How can I determine if these are off-target effects of this compound?
Observing unexpected phenotypes is a common indication of potential off-target effects. To investigate this, a multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the expected on-target phenotype and the unexpected off-target phenotype. If the off-target effect occurs at a significantly different concentration range than the on-target effect, it may provide initial evidence of off-target activity.
-
Use of Structurally Unrelated RET Inhibitors: Compare the effects of this compound with other known, structurally distinct RET inhibitors. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of RET. If the on-target phenotype is rescued but the off-target phenotype persists, this strongly suggests an off-target mechanism.
-
Kinome Profiling: To definitively identify off-target kinases, consider performing a kinome-wide selectivity screen. This will provide a comprehensive profile of the kinases inhibited by this compound at various concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for RET inhibition in cellular assays.
Possible Cause 1: Cell Line Variability
-
Explanation: Different cell lines can have varying levels of RET expression, downstream signaling pathway activation, and drug transporter expression, all of which can influence the apparent potency of this compound.
-
Troubleshooting Steps:
-
Confirm RET expression and phosphorylation status in your cell line(s) by Western blot or ELISA.
-
Use a consistent cell passage number for all experiments, as prolonged culturing can alter cell characteristics.
-
Consider using a cell line with a known RET fusion or activating mutation for more robust on-target activity.
-
Possible Cause 2: Assay Conditions
-
Explanation: The IC50 value can be highly dependent on the specific assay conditions, such as ATP concentration in biochemical assays or serum concentration in cellular assays.
-
Troubleshooting Steps:
-
For biochemical assays, ensure the ATP concentration is at or near the Km for the RET kinase.
-
For cellular assays, maintain consistent serum concentrations and cell densities between experiments.
-
Ensure the incubation time with this compound is optimized and consistent.
-
Issue 2: Unexpected cell toxicity or apoptosis at concentrations expected to be specific for RET inhibition.
Possible Cause: Off-target inhibition of essential kinases.
-
Explanation: this compound may be inhibiting other kinases that are critical for cell survival in your specific cell model. This is a common off-target effect for many kinase inhibitors.[8][10]
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the provided kinase selectivity profile for this compound to identify potential off-target kinases that are potently inhibited.
-
Use a More Selective Inhibitor as a Control: If available, use a highly selective RET inhibitor (with a different chemical scaffold) as a negative control to see if it recapitulates the toxicity.
-
Knockdown/Knockout of Potential Off-Targets: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the suspected off-target kinase. If the toxicity is phenocopied by reducing the level of the off-target kinase, it confirms the off-target liability.
-
Perform a Cell Viability Assay Panel: Test this compound across a panel of cell lines with varying genetic backgrounds to identify cell types that are particularly sensitive.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
This table summarizes the inhibitory activity of this compound against a panel of selected kinases to illustrate a hypothetical selectivity profile. Data is presented as IC50 values, the concentration of inhibitor required for 50% inhibition of kinase activity.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. RET) |
| RET (On-Target) | 5 | 1 |
| VEGFR2 (KDR) | 150 | 30 |
| KIT | 450 | 90 |
| PDGFRβ | 800 | 160 |
| SRC | > 10,000 | > 2000 |
| ABL1 | > 10,000 | > 2000 |
A lower IC50 value indicates higher potency. Higher selectivity fold indicates greater selectivity for RET over the off-target kinase.
Experimental Protocols
Protocol 1: Western Blot Analysis of RET Phosphorylation
This protocol describes how to assess the on-target activity of this compound by measuring the inhibition of RET autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human thyroid cancer cell line with a RET mutation) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
If using a cell line with wild-type RET, stimulate with a RET ligand (e.g., GDNF) for 15 minutes prior to lysis.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-RET (e.g., pY1062) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip and re-probe the membrane for total RET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Kinome-Wide Selectivity Profiling (General Workflow)
This protocol provides a general workflow for assessing the selectivity of this compound across a broad panel of kinases. This is typically performed as a service by specialized companies.
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Assay Format: A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by each kinase.[11]
-
Screening: The inhibitor is screened at one or more concentrations against a large panel of purified recombinant kinases (e.g., >400 kinases).
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a vehicle control. For hits that show significant inhibition, a follow-up IC50 determination is performed with a full dose-response curve.
-
Reporting: The results are typically provided as a percentage of inhibition at a given concentration and/or IC50 values for the most potently inhibited kinases. This data is often visualized in a "kinetree" diagram to show the distribution of inhibited kinases across the kinome.
Mandatory Visualizations
Caption: RET Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Workflow for Investigating Potential Off-Target Effects.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive overview of the relationship between RET gene and tumor occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nodes.bio [nodes.bio]
- 8. academic.oup.com [academic.oup.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving Ret-IN-24 Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Ret-IN-24 for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Like many kinase inhibitors, this compound is hypothesized to be a poorly water-soluble compound, which can lead to low and variable oral bioavailability.[2][3][4] This presents a significant challenge for in vivo animal studies, as achieving consistent and therapeutically relevant plasma concentrations is crucial for accurately evaluating its efficacy and toxicity.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A2: While specific data for this compound is not publicly available, it is reasonable to assume it falls under BCS Class II. BCS Class II drugs are characterized by low solubility and high permeability.[5][6] For these compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[5] Therefore, strategies to enhance the solubility and dissolution rate of this compound are critical for improving its oral bioavailability.
Q3: What are the initial steps to consider when formulating this compound for oral administration in rodents?
A3: The initial steps involve selecting an appropriate vehicle that can solubilize or suspend this compound effectively and is well-tolerated by the animals. Common vehicles for poorly soluble compounds in rodent oral gavage studies include:
-
Aqueous suspensions: Using suspending agents like methylcellulose (MC) or carboxymethyl cellulose (CMC).
-
Co-solvent systems: Mixtures of water with solvents like polyethylene glycol 400 (PEG 400) or propylene glycol.
-
Lipid-based formulations: Solutions or suspensions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).[7][8][9]
-
Cyclodextrin solutions: Using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes and increase aqueous solubility.
The choice of vehicle will depend on the physicochemical properties of this compound and the objectives of the study. It is crucial to consider the no-observed-effect levels (NOELs) of these vehicles in the selected animal model to avoid confounding toxicity.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | - Inconsistent dosing technique.- Formulation instability (e.g., precipitation of the compound in the dosing vehicle).- Food effects influencing absorption. | - Ensure all personnel are properly trained in oral gavage techniques.[10][11][12][13][14]- Prepare fresh formulations daily and ensure homogeneity before each dose.- Standardize the fasting period for animals before and after dosing.[15] |
| Low oral bioavailability despite using a standard vehicle | - Poor aqueous solubility of this compound is limiting dissolution.- The compound may be precipitating in the gastrointestinal tract upon dilution with GI fluids. | - Employ advanced formulation strategies such as micronization or nanosuspension to increase the surface area for dissolution.- Consider lipid-based formulations like SEDDS to maintain the drug in a solubilized state in the GI tract.[2][3][4]- Use a solid dispersion formulation to enhance the dissolution rate. |
| Signs of toxicity or adverse events in animals | - The vehicle may be causing toxicity at the administered volume or concentration.- The observed toxicity could be due to high localized concentrations of the drug in the GI tract. | - Review the no-observed-effect level (NOEL) of the chosen vehicle and adjust the dosing volume or concentration accordingly.[6][7]- Consider alternative, less toxic vehicles.- If using a co-solvent, ensure the injection is performed slowly to minimize the risk of precipitation and associated toxicity.[16] |
| Difficulty in preparing a stable and homogeneous formulation | - this compound may have very low solubility in the chosen vehicle.- The compound may be prone to degradation in the formulation. | - Conduct solubility screening in a panel of pharmaceutically acceptable vehicles to identify the most suitable one.- For suspensions, optimize the concentration of the suspending agent and consider adding a surfactant to improve wettability.- Assess the chemical stability of this compound in the selected formulation under the intended storage conditions. |
Data on Formulation Strategies for a Model RET Inhibitor
The following table presents hypothetical, yet plausible, pharmacokinetic data for a model RET inhibitor like this compound in rats, illustrating the potential impact of different formulation strategies on oral bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| 0.5% Methylcellulose Suspension | 10 | 150 | 4 | 900 | 10 |
| 20% PEG 400 in Water | 10 | 300 | 2 | 1800 | 20 |
| Nanosuspension in 0.5% HPMC | 10 | 750 | 1 | 4500 | 50 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 900 | 1 | 5400 | 60 |
Note: The data in this table is for illustrative purposes only and is intended to demonstrate the relative improvement in bioavailability with different formulation approaches.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Polysorbate 80 (Tween 80)
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
High-pressure homogenizer or bead mill
Methodology:
-
Prepare a 0.5% (w/v) HPMC solution in purified water to serve as the suspending vehicle.
-
Add 0.1% (w/v) Tween 80 to the HPMC solution as a wetting agent.
-
Disperse the this compound powder in the vehicle to a final concentration of 10 mg/mL.
-
Add zirconium oxide beads to the suspension.
-
Mill the suspension using a bead mill at a controlled temperature for a sufficient duration (e.g., 2-4 hours) to achieve the desired particle size.
-
Alternatively, pass the suspension through a high-pressure homogenizer for a specified number of cycles until the desired particle size is reached.
-
Monitor the particle size distribution using a suitable technique (e.g., dynamic light scattering) to ensure the nanoparticles are in the desired range (typically <200 nm).
-
Visually inspect the final nanosuspension for homogeneity and lack of aggregates.
-
Store the nanosuspension at a controlled temperature and protect it from light.
Protocol 2: Pharmacokinetic Study of this compound Formulations in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., methylcellulose suspension, nanosuspension, SEDDS)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Methodology:
-
Acclimatize the rats for at least one week before the study.
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups, with each group receiving a different formulation (n=4-6 per group).
-
Administer the designated this compound formulation to each rat via oral gavage at a dose of 10 mg/kg. The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).[10][12]
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group.
-
Determine the oral bioavailability of each formulation by comparing the AUC after oral administration to the AUC after intravenous administration of this compound (if available).
Visualizations
RET Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. aniphy.fr [aniphy.fr]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Ret-IN-24 resistance mechanisms in cell lines
Welcome to the technical support center for Ret-IN-24, a selective RET tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary resistance mechanisms to selective RET inhibitors like this compound?
Primary resistance to highly selective RET inhibitors is relatively uncommon, occurring in a small percentage of cases.[1][2] The primary molecular mechanism for primary resistance that has been reported involves pre-existing mutations in oncogenes such as KRAS (e.g., G12D and G12V).[1] These mutations can drive signaling pathways parallel to the RET pathway, rendering the cells less dependent on RET signaling for survival and proliferation.
Q2: What are the common acquired resistance mechanisms observed with selective RET inhibitors?
Acquired resistance to selective RET inhibitors can be broadly categorized into two main types: on-target resistance and off-target (or bypass) resistance.[1][2]
-
On-target resistance involves the development of secondary mutations in the RET gene itself. The most frequently reported mutations occur at the solvent front of the kinase domain, particularly at the G810 residue (e.g., G810S, G810C, G810R).[3][4][5] Other mutations in the kinase domain, such as at residues V804, L730, and E732, have also been associated with resistance to specific RET inhibitors.[4]
-
Off-target (Bypass) resistance mechanisms involve the activation of alternative signaling pathways that circumvent the need for RET signaling. The most common bypass mechanisms include:
-
MET Amplification: Increased MET receptor tyrosine kinase signaling is a recurrent mechanism of resistance.[3][6]
-
KRAS Amplification or Mutation: Alterations in the KRAS gene can activate the MAPK pathway independently of RET.[1][3]
-
Other Gene Fusions: The emergence of new oncogenic fusions, such as NTRK3 fusions, has been observed.[1]
-
HER2 Amplification: Increased HER2 signaling can also mediate resistance.[1]
-
Troubleshooting Guide
Problem: My this compound-sensitive cell line is showing signs of developing resistance (e.g., decreased growth inhibition at previously effective concentrations).
Possible Cause 1: Development of On-Target RET Mutations.
-
Troubleshooting Steps:
-
Sequence the RET kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the genomic DNA or cDNA from the resistant cell population to identify potential mutations in the RET gene, paying close attention to the solvent front (G810) and gatekeeper (V804) residues.
-
Compare with parental cell line: Sequence the parental, sensitive cell line as a control to confirm that any identified mutations are acquired.
-
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Troubleshooting Steps:
-
Perform Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs (e.g., MET, EGFR, HER2) in the resistant cells compared to the sensitive parental cells.
-
Western Blot Analysis: Validate the findings from the phospho-RTK array by performing Western blots for phosphorylated and total levels of candidate bypass pathway proteins (e.g., p-MET, MET, p-ERK, ERK).
-
Gene Amplification Analysis: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to investigate the amplification of genes such as MET and KRAS.
-
NGS Panel for Cancer Genes: A broader NGS panel can help identify mutations or amplifications in a wide range of cancer-related genes that could be contributing to resistance.
-
Problem: I am observing intrinsic resistance to this compound in a new cell line expected to be RET-dependent.
-
Troubleshooting Steps:
-
Confirm RET Fusion/Mutation Status: Verify the presence and specific type of the RET alteration (fusion or mutation) in the cell line using appropriate molecular techniques (e.g., FISH, RT-PCR, NGS).
-
Screen for Co-occurring Driver Mutations: Analyze the baseline genomic profile of the cell line for pre-existing mutations in key oncogenes like KRAS, NRAS, or BRAF that might confer primary resistance.
-
Assess Basal Pathway Activation: Evaluate the basal activation levels of downstream signaling pathways such as MAPK (p-ERK) and PI3K/AKT (p-AKT) to see if they are being driven by RET-independent mechanisms.
-
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Selective RET Inhibitors in NSCLC Patients.
| Resistance Mechanism | Frequency | Reference |
| On-Target (RET Mutations) | ||
| RET Solvent Front Mutations (G810X) | ~10-25% | [1][3] |
| Off-Target (Bypass Mechanisms) | ||
| MET Amplification | ~15% | [3][6] |
| KRAS Amplification | Infrequent (observed in one case) | [3][6] |
Table 2: Examples of RET Mutations Associated with Acquired Resistance to Selective RET Inhibitors.
| Inhibitor | Cell System | Acquired Mutation(s) | Reference |
| Selpercatinib | Ba/F3 cells expressing KIF5B-RET | G810S, V804M/E, M918T | [4] |
| Pralsetinib | Ba/F3 cells expressing KIF5B-RET | G810S, L730I/V, E732K | [4] |
| Selpercatinib | Patient-derived cell line (MDA-L-30) | G810S | [4] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture a this compound-sensitive cell line (e.g., a cell line with a known RET fusion like CCDC6-RET or KIF5B-RET) in standard growth medium.
-
Dose Escalation: Continuously expose the cells to increasing concentrations of this compound over a prolonged period (typically 6-12 months). Start with a concentration around the IC50 value.
-
Incremental Increase: Once the cells resume normal proliferation, gradually increase the concentration of this compound.
-
Isolation of Resistant Clones: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
-
Characterization: Confirm the resistant phenotype of the isolated clones by performing dose-response assays and comparing the IC50 values to the parental cell line.
Protocol 2: Analysis of On-Target RET Mutations
-
Nucleic Acid Extraction: Extract genomic DNA and/or RNA from both the parental sensitive and the resistant cell lines.
-
cDNA Synthesis: If starting with RNA, perform reverse transcription to synthesize cDNA.
-
PCR Amplification: Amplify the RET kinase domain from the gDNA or cDNA using specific primers.
-
Sequencing:
-
Sanger Sequencing: For targeted analysis of specific regions like the solvent front.
-
Next-Generation Sequencing (NGS): For a comprehensive analysis of the entire kinase domain or a broader gene panel.
-
-
Data Analysis: Align the sequences from the resistant cells to the reference sequence and the parental cell line sequence to identify acquired mutations.
Visualizations
Caption: RET signaling and bypass resistance pathway.
Caption: Workflow for generating and analyzing resistant cell lines.
Caption: Troubleshooting logic for investigating resistance.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor response to Ret-IN-24 treatment
Welcome to the technical support center for Ret-IN-24. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and overcome experimental challenges, particularly poor treatment response.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cells show a weaker-than-expected or no response to this compound. How can I confirm the compound's activity and my experimental setup?
A poor response may not always be due to biological resistance. It is crucial to first rule out potential experimental or technical issues.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Solubility: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) at the correct concentration. Precipitates can drastically lower the effective concentration.
-
Storage: Verify the compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.
-
Purity: If in doubt, verify the purity and identity of the compound using methods like HPLC or mass spectrometry.
-
-
Validate Cell Line and Culture Conditions:
-
Cell Line Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
RET Status: Verify that your cell line harbors the expected RET alteration (e.g., fusion or mutation) that sensitizes it to RET inhibition.[1][2] This can be done via PCR, FISH, or next-generation sequencing (NGS).
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma, which can alter cellular response to treatment.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Review Assay Protocol:
-
Assay Type: Confirm that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for measuring the expected outcome (e.g., cytotoxicity, apoptosis).
-
Time Course and Dose-Response: Perform a full dose-response curve and a time-course experiment to ensure you are assessing this compound's effect at an optimal concentration and time point.
-
Q2: I've confirmed my experimental setup is correct, but the poor response persists. What are the potential biological reasons?
If technical issues are ruled out, the poor response is likely due to intrinsic or acquired biological resistance. Resistance to selective RET inhibitors typically falls into two main categories.[3][4]
-
On-Target Resistance: This occurs when new mutations arise within the RET gene itself.[5] These mutations can interfere with the binding of this compound to the RET kinase domain, rendering the inhibitor less effective.[5]
-
Bypass (Off-Target) Resistance: In this scenario, the cancer cells activate alternative signaling pathways to circumvent their dependency on RET signaling.[3][6] Even though this compound successfully inhibits the RET protein, these bypass pathways continue to drive cell proliferation and survival.[3][7]
Q3: How can I investigate if on-target RET mutations are causing resistance to this compound?
The most direct way to identify on-target resistance is by sequencing the RET kinase domain in your resistant cell population and comparing it to the parental (sensitive) cell line.
Experimental Approach:
-
Generate a Resistant Cell Line: Culture the parental RET-driven cancer cells in the presence of gradually increasing concentrations of this compound over several weeks to months until a resistant population emerges.
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental and resistant cell populations.
-
PCR and Sequencing: Amplify the RET kinase domain using PCR and sequence the product (e.g., via Sanger sequencing). Alternatively, perform targeted next-generation sequencing for a more comprehensive analysis.
-
Analyze Results: Compare the sequences to identify any new mutations in the resistant cells. Mutations in the solvent front or hinge region are common mechanisms of resistance to selective RET inhibitors.[3][5]
Table 1: Common On-Target RET Resistance Mutations This table summarizes key resistance mutations identified for selective RET inhibitors, which could be relevant for this compound.
| Mutation Location | Specific Amino Acid Change | Putative Mechanism of Resistance |
| Solvent Front | G810R/S/C | Steric hindrance preventing inhibitor binding.[5][6][8] |
| Hinge Region | Y806C/N | Alters the kinase conformation, reducing inhibitor affinity.[3][5] |
| Other | S904F | May increase basal kinase activity.[3] |
Q4: How do I test for the activation of bypass signaling pathways?
Activation of bypass tracks is a prevalent mechanism of resistance.[6][7] This often involves the amplification or mutation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.
Experimental Approach:
-
Phospho-RTK Array: Use a phospho-RTK array to screen for broad changes in the phosphorylation status of multiple RTKs simultaneously. Compare lysates from parental and this compound-resistant cells. A strong signal for a specific RTK (e.g., MET, EGFR, FGFR) in the resistant cells suggests its activation as a bypass mechanism.
-
Western Blotting: Once a candidate pathway is identified, validate it using Western blotting. Probe for both the total and phosphorylated forms of the key proteins in the pathway (e.g., p-MET/Total MET, p-ERK/Total ERK, p-AKT/Total AKT). An increased ratio of phosphorylated to total protein in resistant cells confirms pathway activation.
-
Genomic Analysis: Use techniques like FISH or NGS to check for gene amplification (e.g., MET amplification) or activating mutations (e.g., in KRAS, BRAF) in resistant cells.[3][6]
Table 2: Common Bypass Signaling Mechanisms in RET-Inhibitor Resistance
| Bypass Mechanism | Downstream Effectors | Method of Detection |
| MET Amplification | PI3K/AKT, RAS/MAPK | FISH, NGS, Western Blot (p-MET)[6][8][9] |
| KRAS or NRAS Mutation | RAS/MAPK | NGS, Sanger Sequencing[3][6] |
| BRAF Mutation | RAS/MAPK | NGS, Sanger Sequencing[3] |
| FGFR1 or HER2 Amplification | PI3K/AKT, RAS/MAPK | FISH, NGS[3] |
Q5: What are the next steps if I identify a specific resistance mechanism?
Identifying the resistance mechanism is key to devising a strategy to overcome it.
-
For On-Target Mutations: The primary strategy is to use a next-generation RET inhibitor that is designed to be effective against the specific resistance mutation.[5][7] For example, compounds are being developed that can inhibit RET G810-mutant kinases.[3]
-
For Bypass Pathways: A combination therapy approach is often effective.[9] Continue to treat with this compound to suppress the primary RET driver and add a second inhibitor that targets the activated bypass pathway (e.g., a MET inhibitor like crizotinib for MET amplification).[9]
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM), including a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard culture conditions.
-
Viability Assessment: Measure cell viability using an appropriate reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with this compound or vehicle for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-p-MET, anti-total MET, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to assess pathway activation.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Refining Ret-IN-24 delivery for in vivo studies
Welcome to the technical support center for the in vivo application of Ret-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the in vivo delivery of this potent RET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. Aberrant RET signaling, caused by mutations or fusions, is a known driver in several cancers, including thyroid and lung carcinomas.[1][2] Canonically, RET is activated when its ligand, a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL), binds to a GFL family receptor-α (GFRα) co-receptor.[1][3] This induces RET dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT that promote cell proliferation, survival, and migration.[1][3] this compound acts by blocking the ATP-binding pocket of the RET kinase domain, thereby inhibiting its phosphorylation activity and preventing the activation of these downstream oncogenic signals.[2]
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many small molecule kinase inhibitors, the primary challenges for in vivo delivery of this compound revolve around its physicochemical properties. Key issues include:
-
Poor Aqueous Solubility: this compound is likely a lipophilic compound with low water solubility, making it difficult to prepare simple aqueous formulations for injection. This can lead to low bioavailability after oral administration.
-
Stability: The stability of the compound in the formulation and under physiological conditions (e.g., pH, enzymatic degradation) is crucial and must be evaluated.[4][5] In vivo degradation can reduce efficacy and alter pharmacokinetic profiles.[4]
-
Vehicle Selection: Choosing an appropriate delivery vehicle is critical to overcome solubility issues and ensure consistent exposure in animal models. The vehicle must be non-toxic at the required dose and compatible with the administration route.
Q3: What are some suitable formulation strategies for a compound like this compound?
A3: To enhance the solubility and bioavailability of poorly soluble compounds for in vivo studies, several formulation strategies can be employed. These often involve using a combination of solvents, surfactants, and lipids. Common approaches include:
-
Co-solvent Systems: Using a mixture of a primary solvent (like DMSO or ethanol) with a co-solvent (like PEG300, PEG400, or propylene glycol) and then diluting in an aqueous vehicle (like saline or PBS).
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles that improve absorption.[6]
-
Nanosuspensions: Milling the drug into nanoparticles and stabilizing them with surfactants can increase the surface area for dissolution.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo studies with this compound.
Q4: I am observing low or inconsistent efficacy in my animal model. What should I check?
A4: Low efficacy is a common issue that can stem from multiple factors. Systematically investigate the following:
-
Formulation and Bioavailability: This is the most common culprit. Was the compound fully dissolved in the vehicle? Did it precipitate upon administration? Poor bioavailability leads to insufficient drug concentration at the tumor site. Consider reformulating or conducting a pilot pharmacokinetic (PK) study to measure plasma drug levels.
-
Dose and Schedule: Is the dose sufficient to inhibit the target in vivo? The effective dose may be significantly higher than the in vitro IC50. Are you dosing frequently enough to maintain target inhibition based on the drug's half-life?
-
Target Engagement: Have you confirmed that this compound is inhibiting its target in the tumor tissue? This can be assessed by measuring the phosphorylation of RET or downstream effectors (e.g., p-ERK, p-AKT) via Western blot or immunohistochemistry on tumor samples.
-
Animal Model: Does your chosen cell line or animal model rely on RET signaling for survival? Confirm the presence of the activating RET mutation or fusion in your model.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental processes, refer to the diagrams below.
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Caption: A standard workflow for in vivo efficacy studies using this compound.
Q5: My animals are showing signs of toxicity (e.g., weight loss, lethargy). How can I troubleshoot this?
A5: Toxicity can be compound-related or vehicle-related.
-
Vehicle Toxicity: First, dose a control group of animals with the vehicle alone. If this group shows toxicity, the vehicle is the problem. You may need to reduce the concentration of certain components (e.g., DMSO, surfactants) or choose a different formulation system.
-
Compound Toxicity: If the vehicle-only group is healthy, the toxicity is likely due to this compound.
-
On-Target Toxicity: The toxicity may be due to inhibiting the RET target in normal tissues. Research the physiological role of RET to see if this is expected.
-
Off-Target Toxicity: The compound may be hitting other kinases or targets.
-
Actionable Steps: Reduce the dose, change the dosing schedule (e.g., from daily to every other day), or switch to a more targeted delivery method if possible. A maximum tolerated dose (MTD) study is essential to define the therapeutic window.
-
Caption: A decision tree for troubleshooting common in vivo experimental issues.
Quantitative Data & Protocols
Table 1: Example Formulations for In Vivo Studies
This table provides examples of starting formulations for poorly soluble compounds like this compound. Note: These are starting points and must be optimized for solubility, stability, and tolerability.
| Formulation ID | Components | Ratio (v/v/v) | Administration Route | Notes |
| F1-ORAL | DMSO / PEG300 / Water | 10 / 40 / 50 | Oral Gavage | Good starting point. Check for precipitation after adding water. |
| F2-ORAL | Solutol HS 15 / PEG400 / Labrasol | 20 / 60 / 20 | Oral Gavage | Lipid-based system. Can improve oral absorption. |
| F3-IP | DMSO / Tween 80 / Saline | 5 / 5 / 90 | Intraperitoneal | Common for IP injections. Monitor for peritoneal irritation. |
| F4-IV | Sulfobutylether-β-cyclodextrin (Captisol®) in Saline | 20-30% (w/v) | Intravenous | Use for IV administration; requires specific solubility testing. |
Table 2: Key Parameters for a Pilot Pharmacokinetic (PK) Study
| Parameter | Description | Example Value | Importance |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL | Indicates rate and extent of absorption. |
| Tmax | Time to reach Cmax | 2 hours | Indicates rate of absorption. |
| AUC | Area under the curve (total drug exposure) | 8500 ng*h/mL | Represents total systemic exposure to the drug. |
| t1/2 | Half-life | 6 hours | Determines dosing frequency needed to maintain therapeutic levels. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (F1-ORAL)
Objective: To prepare a 10 mg/mL solution of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile water or 0.9% saline
-
Sterile conical tubes and syringes
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mL final volume at 10 mg/mL, you will need 100 mg.
-
Initial Solubilization: Add 1 mL of DMSO (10% of the final volume) to the this compound powder in a sterile 15 mL conical tube. Vortex or sonicate gently until the powder is completely dissolved. The solution should be clear.
-
Add Co-solvent: Add 4 mL of PEG300 (40% of the final volume) to the DMSO solution. Vortex to mix thoroughly. The solution should remain clear.
-
Add Aqueous Phase: Slowly add 5 mL of sterile water (50% of the final volume) to the mixture while vortexing. Crucial Step: Add the water dropwise to prevent precipitation. If the solution becomes cloudy, the formulation has failed and you may need to adjust the ratios (e.g., increase PEG300).
-
Final Check: Once all components are mixed, ensure the final solution is clear and free of particulates.
-
Storage: Prepare this formulation fresh daily. Do not store for extended periods unless stability has been confirmed.
Protocol 2: In Vivo Administration via Oral Gavage in Mice
Objective: To administer the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized mice (e.g., 20-25 g)
-
1 mL syringes
-
20-22 gauge stainless steel feeding needles (gavage needles) with a ball tip
-
Animal scale
Procedure:
-
Calculate Dose Volume: Weigh each mouse accurately. The typical dosing volume for oral gavage is 5-10 mL/kg. For a 25 g mouse and a 10 mL/kg volume, the dose volume is 0.25 mL.
-
Prepare Syringe: Draw the calculated volume of the formulation into the syringe, ensuring there are no air bubbles. Attach the gavage needle.
-
Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Needle Insertion: Insert the gavage needle into the side of the mouse's mouth, guiding it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle. Advance it gently until it reaches the stomach (a pre-measured length is recommended). Do not force the needle. If you feel resistance, withdraw and try again.
-
Administer Dose: Once the needle is correctly positioned, depress the plunger slowly and steadily to deliver the full volume.
-
Withdraw and Monitor: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate signs of distress (e.g., coughing, difficulty breathing), which could indicate improper administration into the trachea.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Treat a Signal? Current Basis for RET-Genotype-Oriented Choice of Kinase Inhibitors for the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Target Engagement of Novel RET Inhibitors
Disclaimer: The following technical guidance is provided for a representative selective RET inhibitor, Selpercatinib, as a substitute for "Ret-IN-24" for which specific public data is not available. Researchers should use this information as a reference and adapt the protocols and expected outcomes for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for selective RET inhibitors like Selpercatinib?
Selective RET inhibitors, such as Selpercatinib, are a class of targeted therapies designed to block the activity of the rearranged during transfection (RET) protein.[1][2] The RET gene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] In certain cancers, genetic alterations like mutations or fusions in the RET gene lead to its constitutive activation, driving uncontrolled cell proliferation.[1][3]
Selpercatinib functions by binding to the ATP-binding site of the RET kinase domain.[1] This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting key pathways like MAPK/ERK and PI3K/AKT that are essential for cancer cell survival and proliferation.[1]
Q2: How can I confirm that my RET inhibitor is engaging its target in cells?
Validating target engagement is a critical step to ensure that the observed cellular effects of your inhibitor are due to its interaction with the intended target. Two common and effective methods for confirming RET target engagement in a cellular context are:
-
Western Blotting for Phosphorylated RET (p-RET): This method directly assesses the inhibition of RET kinase activity. By treating cells that have constitutively active RET (due to mutations or fusions) with your inhibitor, you can observe a dose-dependent decrease in the phosphorylation of RET at specific tyrosine residues (e.g., pY905).
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stability of a protein in the presence and absence of a ligand (your inhibitor).[4] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift provides direct evidence of target engagement in a cellular environment.
Q3: What is a typical effective concentration range for a selective RET inhibitor in cell-based assays?
The effective concentration will vary depending on the specific inhibitor and the cell line being used. For a highly potent and selective RET inhibitor like Selpercatinib, the half-maximal inhibitory concentration (IC50) in biochemical assays is in the low nanomolar range. In cell-based proliferation assays, the IC50 is also typically in the low nanomolar range for RET-dependent cancer cell lines.
For initial experiments, it is recommended to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
The following tables summarize the biochemical and cellular potency of Selpercatinib against various RET alterations. This data can serve as a benchmark when evaluating a novel RET inhibitor.
Table 1: Biochemical IC50 Values for Selpercatinib against RET Kinase
| RET Variant | IC50 (nM) |
| Wild-Type (WT) | 14.0[5][6] |
| V804M | 24.1[5][6] |
| V804L | 2[7] |
| M918T | 2[7] |
| A883F | 4[7] |
| S891A | 2[7] |
| G810R | 530.7[5][6] |
Table 2: Cellular IC50 Values for Selpercatinib in RET-Dependent Cancer Cell Lines
| Cell Line | RET Alteration | Cellular IC50 (nM) |
| TPC-1 | CCDC6-RET fusion | 3[8] |
| TPC-1 (Selpercatinib-Resistant) | CCDC6-RET fusion | >100[8] |
| CUTC48 | CCDC6-RET fusion | >100[8] |
| TPC1 | CCDC6-RET fusion | 15[9] |
Experimental Protocols
Western Blot for Phospho-RET (p-RET)
This protocol describes how to assess the inhibition of RET phosphorylation in a RET-driven cancer cell line (e.g., a cell line with a RET fusion) after treatment with a RET inhibitor.
Materials:
-
RET-driven cancer cell line (e.g., TPC-1)
-
Cell culture medium and supplements
-
Your RET inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., pY905) and anti-total-RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of your RET inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane. .
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an anti-total-RET antibody to confirm equal protein loading.
-
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA to confirm direct binding of your inhibitor to RET in intact cells.
Materials:
-
Cells expressing the RET protein
-
Your RET inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (without detergents for initial lysis) with protease inhibitors
-
Centrifuge
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein analysis (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with your RET inhibitor at a concentration expected to show target engagement (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for a specific duration.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RET protein in each sample using Western blotting or another quantitative protein detection method.
-
-
Data Interpretation:
-
Plot the amount of soluble RET protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates thermal stabilization of RET, confirming target engagement.
-
Visualizations
Caption: The RET signaling pathway and the inhibitory action of a selective RET inhibitor.
Caption: A general experimental workflow for validating RET target engagement in cells.
Caption: A troubleshooting decision tree for common issues in target engagement experiments.
References
- 1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 2. Selpercatinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selpercatinib combination with the mitochondria-targeted antioxidant MitoQ effectively suppresses RET–mutant thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of RET Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer
A detailed examination of the therapeutic landscape for RET fusion-positive Non-Small Cell Lung Cancer (NSCLC) reveals a significant evolution from multi-kinase inhibitors to highly selective RET inhibitors. This guide provides a comprehensive comparison of the leading therapeutic options, with a focus on selpercatinib and pralsetinib, for which extensive clinical data is available. Notably, a thorough search for "Ret-IN-24" did not yield any publicly available information regarding its use as a RET inhibitor in NSCLC.
The discovery of rearranged during transfection (RET) gene fusions as oncogenic drivers in approximately 1-2% of NSCLC patients has paved the way for targeted therapies.[1] Initially, multi-kinase inhibitors (MKIs) such as cabozantinib and vandetanib were used off-label with modest efficacy and significant off-target toxicities. The development of highly selective RET inhibitors, selpercatinib and pralsetinib, has since revolutionized the treatment paradigm for this patient population, demonstrating superior efficacy and more manageable safety profiles. Both selpercatinib (Retevmo) and pralsetinib (Gavreto) have received FDA approval for the treatment of RET fusion-positive NSCLC.
Comparative Efficacy of Selective RET Inhibitors
Clinical trials have demonstrated the robust and durable responses of both selpercatinib and pralsetinib in patients with RET fusion-positive NSCLC, in both treatment-naïve and previously treated settings.
Systemic Efficacy
| Inhibitor | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| Selpercatinib | LIBRETTO-001 | Treatment-Naïve (n=69) | 84% | 20.2 months | 24.8 months |
| Previously Platinum-Treated (n=247) | 61% | 28.6 months | 16.5 months | ||
| Pralsetinib | ARROW | Treatment-Naïve (n=107) | 78% | 13.4 months | 13.2 months (efficacy population) |
| Previously Platinum-Treated (n=130) | 63% | 38.8 months | Not Reached (at an earlier data cutoff) |
A matching-adjusted indirect comparison of selpercatinib and pralsetinib suggested similar objective response rates and disease control rates. However, this analysis indicated a significantly prolonged median progression-free survival with selpercatinib (22.1 months vs. 13.3 months).
Intracranial Efficacy
A significant proportion of patients with RET fusion-positive NSCLC develop brain metastases. Both selpercatinib and pralsetinib have demonstrated noteworthy intracranial activity.
| Inhibitor | Clinical Trial | Patient Population | Intracranial ORR |
| Selpercatinib | LIBRETTO-001 | Measurable CNS Metastases (n=11) | 91% |
| Pralsetinib | ARROW | Measurable CNS Metastases (n=9) | 56% |
Safety and Tolerability
The selective nature of selpercatinib and pralsetinib contributes to a more favorable safety profile compared to older MKIs. However, treatment-related adverse events (TRAEs) are still observed.
| Inhibitor | Common Adverse Reactions (≥25%) | Common Grade ≥3 TRAEs | Discontinuation Rate due to TRAEs |
| Selpercatinib | Dry mouth, increased AST/ALT, hypertension, diarrhea, fatigue | Hypertension, increased AST/ALT, neutropenia | 2% |
| Pralsetinib | Musculoskeletal pain, constipation, hypertension, diarrhea, fatigue, edema, pyrexia, cough | Neutropenia, hypertension, anemia | 6% |
Mechanism of Action and Resistance
Both selpercatinib and pralsetinib are potent ATP-competitive inhibitors of the RET receptor tyrosine kinase. By binding to the ATP-binding pocket of the RET kinase domain, they block its activation and downstream signaling, thereby inhibiting tumor cell proliferation and survival.
Despite the high initial response rates, acquired resistance to selective RET inhibitors can emerge. Mechanisms of resistance can be on-target, involving secondary mutations in the RET kinase domain, or off-target, through the activation of bypass signaling pathways. Interestingly, preclinical studies have shown that RET L730I/V mutations confer strong resistance to pralsetinib but not to selpercatinib, suggesting a potential sequential treatment strategy.
Experimental Protocols
The efficacy and safety data for selpercatinib and pralsetinib are derived from large, multicenter, open-label clinical trials.
LIBRETTO-001 (Selpercatinib): This was a Phase 1/2 trial that enrolled patients with various RET-altered cancers. In the NSCLC cohort, patients received selpercatinib 160 mg orally twice daily. The primary endpoint was the overall response rate, with secondary endpoints including duration of response, progression-free survival, and safety. Tumor responses were assessed by an independent review committee.
ARROW (Pralsetinib): This Phase 1/2 study evaluated pralsetinib in patients with RET-altered tumors. Patients with RET fusion-positive NSCLC received pralsetinib 400 mg orally once daily. The primary efficacy measures were overall response rate and duration of response, as determined by a Blinded Independent Review Committee (BIRC).
Conclusion
The advent of selective RET inhibitors, selpercatinib and pralsetinib, has markedly improved outcomes for patients with RET fusion-positive NSCLC, establishing a new standard of care. Both agents demonstrate high and durable response rates, including in patients with brain metastases, and possess manageable safety profiles. While direct head-to-head trials are lacking, existing data and indirect comparisons can help guide clinical decision-making. The choice between these inhibitors may be influenced by factors such as specific safety profiles and emerging data on resistance mechanisms. Future research will likely focus on overcoming acquired resistance and exploring combination therapies to further enhance patient outcomes.
References
A Comparative Analysis of RET Inhibitors: Pralsetinib vs. a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established RET inhibitor, Pralsetinib, with a hypothetical novel RET inhibitor, designated here as Ret-IN-24. Due to the limited publicly available data on this compound, this document serves as a template, outlining the requisite experimental data and analyses for a comprehensive efficacy comparison. The data presented for Pralsetinib is based on established preclinical and clinical findings.
Mechanism of Action and Signaling Pathway
Both Pralsetinib and this compound are designed to target and inhibit the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] RET is a crucial signaling protein that, when constitutively activated by genetic alterations such as fusions or mutations, can drive the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[3][4] These inhibitors typically function by competing with ATP for binding to the kinase domain of the RET protein, thereby blocking its downstream signaling cascades.[1]
The RET signaling pathway, when activated, triggers several downstream cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are all implicated in cell growth, survival, and differentiation.[1] By inhibiting RET, these drugs aim to shut down these oncogenic signals.
Caption: The RET signaling pathway and its downstream effectors.
Comparative Efficacy Data
A direct comparison of efficacy requires quantitative data from standardized assays. The following tables present clinical data for Pralsetinib and provide a template for the required preclinical and clinical data for this compound.
Table 1: Biochemical Potency (IC50)
This table compares the half-maximal inhibitory concentration (IC50) of each compound against wild-type RET and various RET fusions and mutations. Lower IC50 values indicate higher potency.
| Target | Pralsetinib IC50 (nM) | This compound IC50 (nM) |
| Wild-Type RET | 0.4[5] | Data not available |
| KIF5B-RET | Data not available | Data not available |
| CCDC6-RET | 0.3[5] | Data not available |
| V804M Gatekeeper | Data not available | Data not available |
Table 2: Cellular Activity
This table outlines the effectiveness of the inhibitors in cell-based assays, measuring the impact on the viability of cancer cell lines harboring RET fusions.
| Cell Line (RET Fusion) | Pralsetinib EC50 (nM) | This compound EC50 (nM) |
| LC-2/ad (CCDC6-RET) | Data not available | Data not available |
| TT (RET C634W) | Data not available | Data not available |
Table 3: In Vivo Efficacy (Xenograft Models)
This table summarizes the anti-tumor activity of the inhibitors in animal models, typically measured as tumor growth inhibition (TGI).
| Xenograft Model (Cell Line) | Pralsetinib TGI (%) | This compound TGI (%) |
| LC-2/ad (CCDC6-RET) | Data not available | Data not available |
| TT (RET C634W) | Data not available | Data not available |
Table 4: Clinical Efficacy in RET Fusion-Positive NSCLC (ARROW Trial - Pralsetinib)
This table presents key clinical trial results for Pralsetinib from the ARROW study in patients with RET fusion-positive non-small cell lung cancer.[6]
| Endpoint | Previously Treated Patients (n=87) | Treatment-Naïve Patients (n=27) |
| Overall Response Rate (ORR) | 57% | 70% |
| Complete Response (CR) | 5.7% | 11% |
| Median Duration of Response | Not Estimable | 9.0 months |
| Median Progression-Free Survival (PFS) | 13.1 months[6] | Not Reached (at time of analysis) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of drug candidates.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified RET kinase by 50%.
Methodology:
-
Recombinant human RET kinase is incubated with the test compound (Pralsetinib or this compound) at varying concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a detection reagent, often measured by luminescence or fluorescence.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay (EC50 Determination)
Objective: To measure the effectiveness of the inhibitor in reducing the viability of cancer cells harboring a RET fusion.
Methodology:
-
RET fusion-positive cancer cells (e.g., LC-2/ad) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound.
-
After a 72-hour incubation period, a cell viability reagent (e.g., resazurin or a reagent that measures ATP content) is added to each well.
-
The metabolic activity of the viable cells converts the reagent into a fluorescent or luminescent product, which is measured using a plate reader.
-
EC50 values are determined from the dose-response curves.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells carrying a RET fusion.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Caption: A typical workflow for evaluating the efficacy of a targeted cancer therapy.
Conclusion
Pralsetinib has demonstrated significant and durable clinical responses in patients with RET fusion-positive NSCLC, establishing it as a standard of care. For a novel compound like this compound to be considered a viable alternative or improvement, it must demonstrate a competitive or superior profile across a range of preclinical and clinical endpoints. This includes high potency and selectivity for RET, robust activity in cellular and in vivo models, and ultimately, compelling efficacy and safety data in human clinical trials. The framework provided in this guide offers a comprehensive approach to such a comparative evaluation.
References
A Comparative Guide to RET Inhibitors in Thyroid Cancer Models: Focus on Selpercatinib
A comparative analysis of Selpercatinib and other RET inhibitors in preclinical and clinical models of thyroid cancer. This guide is intended for researchers, scientists, and drug development professionals.
Note on "Ret-IN-24": As of late 2025, a comprehensive search of published scientific literature and publicly available databases did not yield specific experimental data for a compound designated "this compound" in the context of thyroid cancer or RET inhibition. Therefore, this guide provides a detailed comparison of Selpercatinib with other well-characterized RET inhibitors.
Introduction to RET Inhibition in Thyroid Cancer
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in a significant portion of thyroid malignancies.[1][2] Activating point mutations in the RET gene are hallmarks of both hereditary and sporadic medullary thyroid cancer (MTC), while RET gene fusions are found in a subset of papillary thyroid cancers (PTC).[3][4] These genetic alterations lead to constitutive activation of the RET receptor tyrosine kinase, driving downstream signaling pathways like MAPK/ERK and PI3K/AKT, which promote uncontrolled cell proliferation and survival.[5][6][7]
Selpercatinib (formerly LOXO-292) is a highly selective and potent, ATP-competitive, small-molecule inhibitor of the RET kinase.[5][8] Its development marked a significant advancement in precision oncology for RET-driven cancers, offering a more targeted approach compared to older multi-kinase inhibitors (MKIs) like Vandetanib and Cabozantinib, which inhibit RET among other kinases, often leading to more off-target toxicities.[9][10][11][12]
This guide provides a comparative overview of the experimental data for Selpercatinib against other RET inhibitors in thyroid cancer models, focusing on mechanism of action, in vitro potency, and in vivo efficacy.
Mechanism of Action
Selpercatinib selectively binds to the ATP-binding pocket of the RET kinase domain, effectively blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] Its high selectivity is a key differentiator from multi-kinase inhibitors, which can lead to a more favorable safety profile.[10][13]
Below is a diagram illustrating the RET signaling pathway and the inhibitory action of Selpercatinib.
In Vitro Efficacy
The in vitro potency of RET inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in cell lines harboring specific RET alterations. Lower IC50 values indicate higher potency.
| Compound | Cell Line | RET Alteration | IC50 (nM) | Reference |
| Selpercatinib | BaF3/KIF5B-RET | KIF5B-RET fusion | N/A (Potent inhibition reported) | [14] |
| Selpercatinib | BaF3/RET M918T | RET M918T mutation | 23 ± 1 | [14] |
| Selpercatinib | N/A | RET (WT) | 14.0 | [15] |
| Selpercatinib | N/A | RET (V804M) | 24.1 | [15] |
| Selpercatinib | N/A | RET (G810R) | 530.7 | [15] |
| Pralsetinib | BaF3/KIF5B-RET | KIF5B-RET fusion | N/A (Cross-resistance with Selpercatinib in some mutants) | [14] |
| Withaferin A | DRO-81-1 | N/A | ~5000 (Almost complete inhibition of p-RET at 5µM) | [16] |
Note: Direct comparative IC50 values for Selpercatinib and other inhibitors in the same thyroid cancer cell lines are not always available in a single publication. The data is compiled from various sources.
In Vivo Efficacy in Thyroid Cancer Models
The antitumor activity of RET inhibitors is assessed in vivo using xenograft models, where human thyroid cancer cells are implanted into immunocompromised mice.
| Compound | Cancer Model | Key Findings | Reference |
| Selpercatinib | Patient-derived RET fusion-positive xenograft | Demonstrated potent antitumor activity, including in a brain metastasis model. | [17] |
| Withaferin A | DRO-81-1 MTC xenograft | Significant tumor regression and growth delay at 8mg/kg/day. Inhibition of p-RET, p-ERK, and p-AKT in vivo. | [16][18] |
Clinical Efficacy in Thyroid Cancer
Clinical trials provide the most definitive data on the efficacy of targeted therapies in patients. The LIBRETTO-001 trial was pivotal for the approval of Selpercatinib.
| Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Reference |
| LIBRETTO-001 | RET-mutant MTC (previously treated with Vandetanib/Cabozantinib) | Selpercatinib | 69% | [11][17][19] |
| LIBRETTO-001 | RET-mutant MTC (treatment-naïve) | Selpercatinib | 73% | [11][17][19] |
| LIBRETTO-001 | RET fusion-positive thyroid cancer (previously treated) | Selpercatinib | 79% | [11][17][19] |
| LIBRETTO-531 | Advanced RET-mutant MTC (treatment-naïve) | Selpercatinib vs. Cabozantinib/Vandetanib | 69.4% vs. 38.8% | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key experiments used to evaluate RET inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed thyroid cancer cells (e.g., TT cells for MTC with RET C634W mutation, or TPC-1 for PTC with RET/PTC1 rearrangement) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the RET inhibitor (e.g., Selpercatinib) for 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis
-
Objective: To assess the inhibition of RET phosphorylation and downstream signaling pathways.
-
Methodology:
-
Culture thyroid cancer cells and treat them with the RET inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with corresponding HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16]
-
In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of the RET inhibitor in a living organism.
-
Methodology:
-
Implant human thyroid cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nu/nu mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the RET inhibitor (e.g., Selpercatinib) orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry) to confirm target engagement.[16][18]
-
The workflow for comparing RET inhibitors is depicted in the diagram below.
Conclusion
Selpercatinib has demonstrated high potency and selectivity for RET-altered thyroid cancers in both preclinical models and clinical trials, establishing a new standard of care.[10][13] Its efficacy in patients who have previously been treated with multi-kinase inhibitors underscores its distinct mechanism and clinical benefit. While direct comparative experimental data against a compound named "this compound" is not available in the public domain, the methodologies and data presented for Selpercatinib and other RET inhibitors provide a robust framework for evaluating novel therapeutics in this space. Future research will likely focus on overcoming resistance to selective RET inhibitors and exploring combination therapies to further improve patient outcomes.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of RET-Specific Kinase Inhibitors in RET-Altered Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Using the Hemoglobin Content of Reticulocytes (RET-He) to Evaluate Anemia in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central Role of RET in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Only a few thyroid cancer patients have a cancer recurrence within 8 years of initial therapy [thyroid.org]
- 13. Preparation and biological evaluation of 5-substituted retinoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Oncogenic Activity of RET Point Mutants for Follicular Thyroid Cells May Account for the Occurrence of Papillary Thyroid Carcinoma in Patients Affected by Familial Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. onclive.com [onclive.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Synthesis and biological activity of (24E)- and (24Z)-26-hydroxydesmosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of RET Kinase Inhibitors: A Comparative Analysis
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, with RET kinase inhibitors emerging as a pivotal class of drugs for cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene. This guide provides a comparative overview of the specificity of RET kinase inhibitors, offering researchers, scientists, and drug development professionals a clear perspective on their performance based on available data.
While a specific compound denoted as "Ret-IN-24" is not presently documented in publicly accessible scientific literature, we can establish a framework for evaluating the specificity of any novel RET inhibitor by comparing it against well-characterized first and second-generation RET-targeted therapies. This analysis will focus on the crucial parameters of kinase selectivity and cellular activity, which are paramount in defining a compound's therapeutic window and potential off-target effects.
A Tale of Two Inhibitor Classes: Multikinase vs. Selective
The development of RET inhibitors has followed a trajectory from broad-spectrum multikinase inhibitors (MKIs) to highly selective agents. Understanding this evolution is key to appreciating the significance of kinase specificity.
Multikinase Inhibitors (MKIs): These compounds, including cabozantinib, vandetanib, and lenvatinib, were among the first to demonstrate clinical activity against RET-altered cancers. However, their therapeutic utility is often hampered by a lack of specificity, as they inhibit other kinases such as VEGFR, EGFR, and KIT.[1][2][3] This promiscuity can lead to a range of off-target toxicities, frequently requiring dose reductions and limiting the ability to achieve complete RET inhibition.[1]
Selective RET Inhibitors: The limitations of MKIs spurred the development of next-generation inhibitors specifically designed to target RET with high potency and selectivity. Selpercatinib (LOXO-292) and pralsetinib (BLU-667) are leading examples of this class.[1][4][5] These drugs exhibit significantly greater selectivity for RET over other kinases, which translates into improved safety profiles and remarkable clinical efficacy in patients with RET fusion-positive non-small cell lung cancer (NSCLC) and RET-mutant medullary thyroid cancer (MTC).[5][6][7]
Evaluating Kinase Specificity: Key Experimental Data
To objectively assess the specificity of a novel RET inhibitor like the hypothetical "this compound," a direct comparison of its inhibitory activity against RET and a panel of other kinases is essential. This is typically achieved through in vitro kinase assays. The data is usually presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. A lower value indicates greater potency. The ratio of IC50 values for off-target kinases to the IC50 for RET provides a quantitative measure of selectivity.
For illustrative purposes, the table below presents a hypothetical comparison of "this compound" with established RET inhibitors. (Note: The data for this compound is purely for demonstration and is not based on actual experimental results).
| Kinase Target | This compound (IC50, nM) | Selpercatinib (IC50, nM) | Pralsetinib (IC50, nM) | Cabozantinib (IC50, nM) | Vandetanib (IC50, nM) |
| RET | 1.5 | <1 | <1 | 5.2 | 100 |
| VEGFR2 | 250 | >10,000 | 87 | 0.035 | 40 |
| KDR (VEGFR2) | - | - | - | - | - |
| EGFR | >5,000 | >10,000 | >10,000 | 11 | 500 |
| KIT | 800 | >5,000 | >5,000 | 4.6 | - |
| JAK1 | >10,000 | >10,000 | 20 | - | - |
This table is a hypothetical representation for comparative purposes. Actual values for approved drugs can be found in the cited literature.
A highly specific RET inhibitor would exhibit a very low IC50 for RET and significantly higher IC50 values for other kinases, indicating minimal off-target activity. For instance, selpercatinib demonstrates over 100-fold selectivity against VEGFR2, a common off-target of MKIs.[4] Similarly, pralsetinib shows high selectivity against VEGFR2 and JAK1.[5]
Experimental Protocols for Specificity Validation
The determination of kinase specificity relies on robust and standardized experimental protocols. Below are outlines of key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents: Recombinant human RET kinase, substrate peptide (e.g., a generic tyrosine kinase substrate or a RET-specific peptide), ATP, and the test inhibitor at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays for On-Target and Off-Target Activity
Objective: To assess the inhibitor's ability to block RET signaling within a cellular context and to evaluate its effects on pathways mediated by other kinases.
Methodology:
-
Cell Lines: Use of cancer cell lines with known RET alterations (e.g., KIF5B-RET fusion-positive lung cancer cells or MEN2-associated RET mutant thyroid cancer cells) and cell lines dependent on other kinases for proliferation.
-
Procedure:
-
Cells are treated with a range of inhibitor concentrations.
-
After a specified incubation period, cell viability or proliferation is measured using assays such as MTT, CellTiter-Glo, or direct cell counting.
-
To assess on-target pathway inhibition, downstream signaling molecules of RET (e.g., phosphorylated ERK, AKT) are measured by Western blotting or ELISA.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) or reduces the phosphorylation of downstream targets by 50% is calculated. Comparing the GI50 values in RET-dependent vs. non-RET-dependent cell lines provides an indication of selectivity.
Visualizing RET Signaling and Experimental Workflow
To better understand the context of RET inhibition and the process of specificity validation, the following diagrams are provided.
Caption: Simplified RET signaling pathway and the point of intervention for RET inhibitors.
Caption: Experimental workflow for determining the specificity of a novel kinase inhibitor.
Conclusion
The validation of a RET kinase inhibitor's specificity is a cornerstone of its preclinical and clinical development. By employing a systematic approach that includes comprehensive in vitro kinase screening and cellular assays, researchers can build a detailed profile of a compound's activity. For any new entrant in this therapeutic space, such as the notional "this compound," demonstrating a high degree of selectivity for RET over other kinases will be a critical determinant of its potential to offer a safe and effective treatment for patients with RET-driven cancers. The continued development of highly specific RET inhibitors holds the promise of further refining precision oncology and improving patient outcomes.
References
- 1. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. A systematic review, meta-analysis and meta-regression of the effect of protein supplementation on resistance training-induced gains in muscle mass and strength in healthy adults | British Journal of Sports Medicine [bjsm.bmj.com]
- 4. 24 in. x 24 in. 100% Recycled Packing Paper (200-Sheets) | eBay [ebay.com]
- 5. onclive.com [onclive.com]
- 6. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cabozantinib and Selective RET Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of targeted cancer therapy, precision and selectivity are paramount. This guide provides a comparative analysis of two distinct approaches to inhibiting the Rearranged during Transfection (RET) proto-oncogene, a critical driver in various cancers. We compare Cabozantinib , a multi-kinase inhibitor with activity against RET, with the class of highly selective RET inhibitors. Due to the absence of publicly available data on a compound designated "Ret-IN-24," this analysis will utilize a representative and well-characterized selective RET inhibitor to draw meaningful comparisons.
Cabozantinib, an oral tyrosine kinase inhibitor (TKI), targets multiple receptor tyrosine kinases (RTKs) including MET, VEGFR2, AXL, and RET.[1][2][3][4][5][6] This broad-spectrum activity can be advantageous in targeting multiple oncogenic pathways simultaneously. However, it can also lead to off-target toxicities. In contrast, selective RET inhibitors are designed to potently and specifically target RET, minimizing off-target effects and potentially offering a better-tolerated treatment option for patients with RET-driven malignancies.[7][8][9] This guide will delve into the mechanisms of action, target profiles, and available preclinical and clinical data for both therapeutic strategies, providing a comprehensive resource for the scientific community.
Mechanism of Action and Signaling Pathways
The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival.[3][10] Aberrant activation of RET, through mutations or fusions, leads to uncontrolled cell proliferation and tumorigenesis.[11][12] Both Cabozantinib and selective RET inhibitors aim to block this oncogenic signaling.
Cabozantinib acts as an ATP-competitive inhibitor, binding to the kinase domain of multiple RTKs, including RET, thereby blocking downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[4] Its multi-targeted nature means it can also inhibit other key cancer-related pathways like angiogenesis (via VEGFR2) and metastasis (via MET and AXL).[1][2][7]
Selective RET inhibitors are designed to have high affinity and specificity for the ATP-binding pocket of the RET kinase.[7] This targeted approach aims to provide a more profound and specific inhibition of RET-mediated signaling with a lower likelihood of engaging other kinases, which is often the cause of adverse effects associated with multi-kinase inhibitors.[7][9]
Caption: The RET signaling pathway and points of inhibition.
Target Selectivity and Potency
A key differentiator between Cabozantinib and selective RET inhibitors is their kinase selectivity profile. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of a specific kinase by 50%.
| Kinase Target | Cabozantinib IC50 (nM) | Selective RET Inhibitor (Representative) IC50 (nM) |
| RET | 5.2 [13] | <1 |
| RET (M918T mutant) | 27[13] | <1 |
| RET (V804L mutant) | >5000[13] | Varies by inhibitor |
| VEGFR2 | 0.035[13] | >1000 |
| MET | 1.3[13] | >1000 |
| AXL | 7 | >1000 |
| KIT | 4.6 | >1000 |
| Note: IC50 values for selective RET inhibitors are representative and can vary between different compounds in this class. Data for Cabozantinib is from published preclinical studies. |
As the table illustrates, Cabozantinib exhibits potent inhibition across a range of kinases, whereas selective RET inhibitors demonstrate high potency and specificity for RET, with significantly less activity against other kinases like VEGFR2 and MET. This difference in selectivity is a critical factor in both the efficacy and the safety profiles of these drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine kinase activity of the ret proto-oncogene products in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and preliminary biological evaluation of beta-carotene and retinoic acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RET Functions as a Dual-Specificity Kinase that Requires Allosteric Inputs from Juxtamembrane Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET inhibitor - Wikipedia [en.wikipedia.org]
- 9. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. retpositive.org [retpositive.org]
- 11. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
Comparative Efficacy of RET Inhibitors Against Resistant Mutations: A Guide for Researchers
A detailed analysis of the performance of selective RET inhibitors in overcoming resistance, with a focus on preclinical and clinical data for pralsetinib and selpercatinib, alongside emerging next-generation therapies.
Introduction
The development of selective RET inhibitors has revolutionized the treatment landscape for patients with cancers harboring rearranged during transfection (RET) gene alterations. However, as with many targeted therapies, the emergence of drug resistance presents a significant clinical challenge. This guide provides a comparative analysis of the efficacy of various RET inhibitors against common resistance mutations, offering valuable insights for researchers, scientists, and drug development professionals. While this guide focuses on established and investigational RET inhibitors, the experimental protocols and comparative framework provided can be applied to the evaluation of novel agents such as the hypothetical "Ret-IN-24."
The Landscape of RET Resistance Mutations
Acquired resistance to RET inhibitors primarily arises from two main classes of mutations within the RET kinase domain:
-
Gatekeeper Mutations (e.g., V804M/L): Located at the entrance of the ATP-binding pocket, these mutations sterically hinder the binding of first-generation multi-kinase inhibitors.
-
Solvent-Front Mutations (e.g., G810S/C/R, Y806C/N): These mutations emerge under the selective pressure of next-generation inhibitors like selpercatinib and pralsetinib and interfere with drug binding at the solvent-exposed region of the kinase domain.
Comparative Preclinical Efficacy
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various RET inhibitors against wild-type RET and key resistance mutations. This data is crucial for understanding the potency of these compounds at a molecular level.
| RET Variant | Pralsetinib IC50 (nM) | Selpercatinib IC50 (nM) |
| Wild-Type (KIF5B-RET) | 5.1 | 6.4 |
| Gatekeeper Mutations | ||
| V804M | 35.1 | 56.4 |
| Solvent-Front Mutations | ||
| G810C | 358.5 | 600.3 |
| G810S | 205.2 | 227.1 |
| G810R | - | 2139.0 |
| Y806C | 1715.0 | 2744.0 |
| Y806N | 1799.0 | 2580.0 |
Data compiled from published preclinical studies. Absolute IC50 values may vary between different experimental systems.
Clinical Efficacy in the Face of Resistance
Clinical trial data provides essential insights into the real-world performance of RET inhibitors in patients who have developed resistance.
Selpercatinib
The LIBRETTO-001 trial demonstrated the efficacy of selpercatinib in patients with RET-driven cancers. Notably, responses have been observed in patients with the V804M gatekeeper mutation. In a cohort of patients with RET-mutant medullary thyroid cancer (MTC) previously treated with other kinase inhibitors, selpercatinib achieved an overall response rate (ORR) of 69%[1]. While specific ORR data for the V804M subgroup is not detailed, the inclusion of these patients in responsive cohorts underscores its activity against this form of resistance.
Pralsetinib
The ARROW trial established the efficacy of pralsetinib in patients with RET fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors. Pralsetinib has shown potent activity against the V804L and V804M gatekeeper mutations in preclinical models. In treatment-naïve patients with RET fusion-positive NSCLC, pralsetinib demonstrated an ORR of 70%[2]. In patients previously treated with platinum-based chemotherapy, the ORR was 57%.
Emerging Next-Generation RET Inhibitors
To combat the challenge of solvent-front mutations, a new wave of RET inhibitors is in development.
-
LOX-18228: This next-generation inhibitor has shown potent activity against a range of RET mutations, including both V804M and G810S, in preclinical models. In patient-derived xenograft (PDX) models, LOX-18228 led to significant tumor growth inhibition and even complete regression in tumors harboring these resistance mutations.
-
Vepafestinib (TAS0953/HM06): This novel inhibitor has demonstrated greater selectivity for RET and potent activity against both gatekeeper and solvent-front mutations in vitro. In preclinical models, vepafestinib effectively suppressed the growth of tumors with RET fusions and resistance mutations.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in RET signaling and the methodologies for evaluating inhibitor efficacy is crucial for a comprehensive understanding.
Caption: RET signaling pathway and points of inhibitor action and resistance.
References
Benchmarking Ret-IN-24 against Next-Generation RET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel RET inhibitor, Ret-IN-24, with the leading next-generation RET inhibitors, selpercatinib and pralsetinib. The information presented herein is intended to provide an objective overview of their performance based on available preclinical and clinical data, aiding researchers and drug development professionals in their evaluation of these targeted therapies.
Introduction to RET Kinase and Targeted Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements (fusions), is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] The development of highly selective RET inhibitors has revolutionized the treatment landscape for patients with RET-altered malignancies.[2]
Selpercatinib (formerly LOXO-292) and pralsetinib (formerly BLU-667) are two highly potent and selective next-generation RET inhibitors that have received regulatory approval for the treatment of RET-driven cancers.[3][4][5] This guide will benchmark the hypothetical next-generation inhibitor, this compound, against these established therapies, providing a framework for evaluating its potential advantages and limitations.
Comparative Efficacy and Potency
A critical aspect of evaluating targeted inhibitors is their potency against the wild-type kinase and clinically relevant mutant forms. The following tables summarize the available data for selpercatinib and pralsetinib, providing a benchmark for this compound.
Table 1: Biochemical Potency (IC50) Against RET Kinase Variants
| Kinase Target | This compound (nM) | Selpercatinib (nM) | Pralsetinib (nM) |
| Wild-Type RET | Data not available | 1.0 - 14.0[6][7][8][9] | 0.4[10][11][12] |
| RET V804M (Gatekeeper) | Data not available | 2.0 - 24.1[6][7][8][9] | 0.4[10][11][12] |
| RET V804L (Gatekeeper) | Data not available | 2.0[6] | 0.3[10][11] |
| RET M918T (Activating) | Data not available | 2.0[6] | 0.4[10][11][12] |
| CCDC6-RET (Fusion) | Data not available | Data not available | 0.4[10][11] |
| KIF5B-RET (Fusion) | Data not available | 4.0[13] | Data not available |
| RET G810R (Solvent Front) | Data not available | 530.7[7][8][9] | Data not available |
Note: IC50 values can vary between different assay conditions and laboratories. Data presented here are compiled from multiple sources for comparison.
Table 2: Cellular Activity in RET-Altered Cancer Cell Lines
| Cell Line | RET Alteration | This compound (IC50, nM) | Selpercatinib (IC50, nM) | Pralsetinib (IC50, nM) |
| TT | RET C634W (MTC) | Data not available | Data not available | Data not available |
| MZ-CRC-1 | RET M918T (MTC) | Data not available | Data not available | Data not available |
| LC-2/ad | CCDC6-RET (NSCLC) | Data not available | Data not available | Data not available |
Kinase Selectivity Profile
High selectivity for the target kinase over other kinases is a hallmark of next-generation inhibitors, leading to a more favorable safety profile.
Table 3: Kinase Selectivity
| Inhibitor | Selectivity Profile | Key Off-Targets (if any) |
| This compound | Data not available | Data not available |
| Selpercatinib | Highly selective for RET over a broad panel of kinases. | Minimal off-target activity at clinically relevant concentrations. |
| Pralsetinib | Highly selective for RET, with over 100-fold greater potency for RET than 96% of 371 kinases tested.[1] | DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, and FGFR1-2 at clinically relevant concentrations.[1] An NTRK3 fusion-positive cell line was potently inhibited by pralsetinib but not by selpercatinib.[14][15][16] |
In Vivo Efficacy in Preclinical Models
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of novel inhibitors.
Table 4: In Vivo Efficacy in Xenograft Models
| Model | RET Alteration | This compound | Selpercatinib | Pralsetinib |
| Patient-Derived Xenograft (PDX) | KIF5B-RET (NSCLC) | Data not available | Demonstrates robust anti-tumor activity. | Induces tumor regression at 30 mg/kg.[17] |
| Cell Line-Derived Xenograft | Various RET mutations and fusions | Data not available | Potently inhibits tumor growth. | Potently inhibits tumor growth without inhibiting VEGFR-2.[10] |
Clinical Performance and Resistance
The ultimate measure of an inhibitor's effectiveness is its clinical performance and its ability to overcome resistance mechanisms.
Table 5: Clinical Efficacy in RET Fusion-Positive NSCLC
| Parameter | Selpercatinib (LIBRETTO-001) | Pralsetinib (ARROW) |
| Overall Response Rate (ORR) - Previously Treated | 61% - 70%[10][18] | 57% - 62%[19][20] |
| Overall Response Rate (ORR) - Treatment-Naïve | 84% - 90%[10][18] | 70% - 79%[19][20] |
| Median Progression-Free Survival (PFS) - Previously Treated | 22.1 - 24.9 months[18][21][22][23] | 13.3 - 16.5 months[20][21][22][23] |
Acquired Resistance
Acquired resistance is a significant challenge in targeted therapy. For both selpercatinib and pralsetinib, on-target resistance mutations in the RET kinase domain have been identified.
-
Solvent Front Mutations (e.g., G810R/C/S): These mutations are located at the solvent front of the ATP-binding pocket and confer resistance to both selpercatinib and pralsetinib through steric hindrance.[24][25]
-
Roof Mutations (e.g., L730V/I): These mutations have been shown to confer strong resistance to pralsetinib while remaining sensitive to selpercatinib.[26]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Kinase Reaction:
-
Set up a reaction mixture containing the RET kinase enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase reaction buffer.
-
Add the test inhibitor (this compound, selpercatinib, or pralsetinib) at various concentrations.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for ATP hydrolysis.
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture and Treatment:
-
Seed RET-altered cancer cells (e.g., TT, MZ-CRC-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.
-
Visualizations
RET Signaling Pathway
Caption: Mechanism of RET signaling and inhibition.
Experimental Workflow: In Vitro Kinase Assay
Caption: A typical workflow for an in vitro kinase assay.
Logical Comparison Framework
Caption: Logical framework for inhibitor comparison.
Conclusion
Selpercatinib and pralsetinib have set a high bar for the treatment of RET-altered cancers, demonstrating significant and durable clinical responses. For a new agent like this compound to be considered a significant advancement, it would need to demonstrate superiority or a differentiated profile in several key areas. This could include:
-
Enhanced potency against wild-type and a broader range of resistant RET mutations.
-
Improved kinase selectivity , potentially leading to a more favorable safety profile.
-
Superior in vivo efficacy and/or improved pharmacokinetic properties.
-
Activity against known mechanisms of resistance to current therapies.
This guide provides a framework for the preclinical and clinical data that will be necessary to rigorously evaluate the potential of this compound in the evolving landscape of RET-targeted therapies. As more data on this compound becomes available, this comparative analysis will be crucial in determining its future role in the treatment of patients with RET-driven cancers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the role of selpercatinib and pralsetinib in RET-fusion-positive non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retsevmo (selpercatinib) vs Gavreto (pralsetinib) | Everyone.org [everyone.org]
- 5. onclive.com [onclive.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LOXO-292 (Selpercatinib) - Chemietek [chemietek.com]
- 9. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. onclive.com [onclive.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. communities.springernature.com [communities.springernature.com]
- 27. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 28. worldwide.promega.com [worldwide.promega.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ret-IN-24
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Ret-IN-24, a selective inhibitor of RET tyrosine kinase used in research and development. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a potent research compound, it should be handled with the utmost care, assuming it is hazardous. The following PPE is mandatory when working with this compound in solid (powder) or solution form.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for handling concentrated solutions or the pure compound. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect against spills. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or volatile solutions must be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge and particulate filter should be used. |
Procedural Guidance for Handling
Follow these step-by-step instructions for the safe handling of this compound.
Preparation and Weighing of Solid Compound
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Donning PPE : Put on all required PPE as listed in the table above.
-
Weighing :
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat or paper.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Cleaning : After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
Preparation of Solutions
-
Solvent Handling : Handle all solvents in the fume hood.
-
Dissolving :
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
Cap the vessel securely before mixing or vortexing.
-
-
Storage : Store solutions in clearly labeled, sealed containers in a designated and secure location.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste : All disposable items that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Disposal Procedure
-
Labeling : Ensure all waste containers are clearly and accurately labeled with the contents, including "this compound" and any solvents used.
-
Storage of Waste : Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Institutional Procedures : Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
Visual Workflow for Handling and Disposal
The following diagrams illustrate the required workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spill :
-
Small Spill (Solid) : Gently cover the spill with absorbent paper towels. Wet the towels with a suitable solvent (e.g., ethanol) to dampen the powder. Carefully wipe up the material, place it in a sealed container, and dispose of it as hazardous waste.
-
Small Spill (Liquid) : Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container and dispose of it as hazardous waste.
-
Large Spill : Evacuate the area and contact your institution's EHS department immediately.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
